4,6-Dichloro-5-(2-chloroethyl)pyrimidine
Description
Properties
Molecular Formula |
C6H5Cl3N2 |
|---|---|
Molecular Weight |
211.5 g/mol |
IUPAC Name |
4,6-dichloro-5-(2-chloroethyl)pyrimidine |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-4-5(8)10-3-11-6(4)9/h3H,1-2H2 |
InChI Key |
QYISJPSVQDEJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4,6-Dichloro-2-methylpyrimidine in Modern Drug Discovery
For the discerning researcher and professional in drug development, the selection of starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the viability of a therapeutic candidate. Among the vast arsenal of heterocyclic building blocks, 4,6-Dichloro-2-methylpyrimidine (CAS No: 1780-26-3) has emerged as a compound of significant strategic importance. Its utility is prominently demonstrated as a vital intermediate in the synthesis of the targeted anti-cancer drug, Dasatinib.[1] This guide offers an in-depth technical exploration of 4,6-Dichloro-2-methylpyrimidine, from its fundamental properties and synthesis to its pivotal role in the construction of complex pharmaceutical agents.
Core Compound Analysis: Physicochemical and Structural Properties
4,6-Dichloro-2-methylpyrimidine is a crystalline solid, typically appearing as a white or off-white powder.[2][3] Its chemical structure, featuring a pyrimidine core with two reactive chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position, is the foundation of its synthetic versatility.[1] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, compounded by the inductive effect of the chlorine atoms, renders the 4 and 6 positions highly susceptible to nucleophilic substitution. This inherent reactivity is the cornerstone of its utility as a scaffold in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 1780-26-3 | [2][4][5] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][6] |
| Molecular Weight | 163.00 g/mol | [2][5] |
| Melting Point | 41.5-48.0 °C | [2][3] |
| Boiling Point | 210.8 °C @ 760 mmHg | [2] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [6] |
Synthesis of 4,6-Dichloro-2-methylpyrimidine: A Procedural Overview
The synthesis of 4,6-Dichloro-2-methylpyrimidine is a well-established process, with several reported methods. A common and efficient laboratory-scale synthesis involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine.
Synthesis from 4,6-dihydroxy-2-methylpyrimidine
A prevalent synthetic route begins with the cyclization reaction of acetamidine hydrochloride and diethyl malonate in the presence of a base like sodium methoxide to yield 4,6-dihydroxy-2-methylpyrimidine.[7] This intermediate is then chlorinated.
Experimental Protocol:
-
Chlorination: To a solution of thionyl chloride in a suitable solvent such as acetonitrile, 4,6-dihydroxy-2-methylpyrimidine is added portion-wise.[8]
-
Reaction: The reaction mixture is heated to 80 °C and stirred for approximately 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting residue is then carefully poured into ice water, leading to the precipitation of the product.[8]
-
Purification: The precipitated solid is collected by filtration and can be further purified by column chromatography to yield 4,6-dichloro-2-methylpyrimidine as a white solid with a high yield.[8][9]
An alternative approach utilizes triphosgene in place of more hazardous reagents like phosphorus oxychloride or phosgene, which can be advantageous in terms of safety and environmental impact.[10]
Safety, Handling, and Storage
As a chlorinated organic compound, 4,6-Dichloro-2-methylpyrimidine requires careful handling in a laboratory or industrial setting. It is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation. [11] Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [11][12]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [11][12]* Fire Safety: Use carbon dioxide, dry chemical, dry sand, or alcohol-resistant foam for extinguishing. Water mist can be used to cool closed containers. [11]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [13] In case of exposure, immediate and appropriate first aid measures should be taken. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. [11]
Conclusion
4,6-Dichloro-2-methylpyrimidine is a testament to the power of well-designed heterocyclic intermediates in modern organic synthesis and drug discovery. Its straightforward synthesis, coupled with the high reactivity of its chloro-substituents, provides a reliable and versatile platform for the construction of complex molecular architectures. Its integral role in the synthesis of the life-saving medication Dasatinib underscores its importance and solidifies its position as a cornerstone reagent for researchers and professionals dedicated to advancing pharmaceutical innovation.
References
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
4,6-Dichloro-2-methylpyrimidine - CAS Common Chemistry. CAS.[Link]
-
4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997. PubChem.[Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.[Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.[Link]
-
Synthesis and biological characterisation of a des-aza-dasatinib tool compound. SSRN.[Link]
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- ES2568659T3 - Dasatinib synthesis process and an intermediate thereof.
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Advanced Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds: A Technical Guide
Topic: Pyrimidine Intermediates for Pyrrolo[2,3-d]pyrimidine Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists[1]
Executive Summary: The "Privileged" Kinase Scaffold
The pyrrolo[2,3-d]pyrimidine system (7-deazapurine) represents one of the most critical scaffolds in modern medicinal chemistry. Structurally isosteric with purines yet lacking the N-7 nitrogen, this framework serves as the core architecture for a generation of ATP-competitive kinase inhibitors, including Tofacitinib (Xeljanz) , Ruxolitinib (Jakavi) , and Baricitinib (Olumiant) .
This guide moves beyond basic textbook synthesis, focusing on the process-critical pyrimidine intermediates and the self-validating protocols required to construct this bicyclic system efficiently. We analyze two dominant synthetic strategies: the versatile Sonogashira-Cyclization (for discovery/library generation) and the scalable Acetal-Cyclocondensation (for industrial GMP manufacturing).
Strategic Retrosynthesis & Pathway Selection[1]
The construction of the pyrrolo[2,3-d]pyrimidine core invariably relies on functionalizing a pre-existing pyrimidine ring. The choice of intermediate dictates the synthetic route.
Visualization: Retrosynthetic Disconnection Map
Figure 1: Strategic retrosynthetic disconnections separating discovery-phase routes from industrial process routes.
Route A: The Sonogashira-Cyclization Protocol
Best for: Library synthesis, introducing diverse C-5/C-6 substituents.[1] Key Intermediate: 4-Amino-5-iodopyrimidine (or 2,4-dichloro-5-iodopyrimidine).[1]
This route utilizes the high reactivity of the C-5 iodide for cross-coupling, followed by an intramolecular cyclization of the adjacent amino group onto the alkyne.
Synthesis of the Key Intermediate (5-Iodo-4-aminopyrimidine)
The iodination of 4-aminopyrimidine is regioselective for the electron-rich C-5 position.
-
Reagents: N-Iodosuccinimide (NIS) or ICl.
-
Solvent: DMF or Acetic Acid.
-
Causality: DMF is preferred for NIS as it stabilizes the transition state and allows for easy aqueous workup.
Detailed Protocol: One-Pot Coupling/Cyclization
This protocol describes the synthesis of a 6-substituted pyrrolo[2,3-d]pyrimidine.[1]
Step 1: Sonogashira Coupling
-
Charge: In a dry Schlenk flask, charge 4-amino-5-iodopyrimidine (1.0 equiv), CuI (0.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Solvent: Add anhydrous DMF (0.2 M concentration) and Triethylamine (3.0 equiv). Note: Oxygen exclusion is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat to 60°C for 4–6 hours.
-
Self-Validation Checkpoint (TLC/LCMS):
-
Success: Disappearance of starting iodide. Appearance of a more non-polar spot (alkynyl pyrimidine).
-
Failure Mode: If starting material remains but alkyne is consumed, check for alkyne homocoupling (dimer).
-
Step 2: Cyclization (Indole/Pyrrole Formation)
-
Reagent: To the crude mixture (or isolated intermediate), add KOtBu (2.0 equiv) in NMP or TBAF (1M in THF) if silyl-protected.
-
Conditions: Heat to 80°C for 2–4 hours.
-
Mechanism: Base-mediated 5-endo-dig cyclization.[1] The amino nitrogen attacks the activated alkyne.
Workflow Diagram
Figure 2: Sequential workflow for the Pd-catalyzed synthesis of the pyrrolo[2,3-d]pyrimidine core.
Route B: The Industrial Acetal Route (Ruxolitinib Process)
Best for: Multi-kilogram scale-up, cost-efficiency, avoiding heavy metals.[1] Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .[1][2][3][4][5]
This route avoids palladium and unstable alkynes, relying instead on classical condensation chemistry. It is the standard for manufacturing the "universal chloride" intermediate used in Ruxolitinib and Tofacitinib.
Synthesis of the Key Intermediate
Precursor: Ethyl 2-cyano-4,4-dimethoxybutanoate.[1][2]
Protocol:
-
Alkylation: React ethyl cyanoacetate with bromoacetaldehyde dimethyl acetal (base: K2CO3/NaI) to form the acetal-ester.
-
Cyclization: Treat with formamidine acetate to close the pyrimidine ring.
-
Result:6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol .[2]
-
-
Pyrrole Closure: Acidic hydrolysis (aqueous HCl) deprotects the acetal to the aldehyde, which spontaneously cyclizes with the adjacent amine to form the pyrrole ring.
Critical Process Parameter: Chlorination
Converting the 4-hydroxy (tautomer: 4-oxo) group to the 4-chloro derivative is the most hazardous step.
Protocol:
-
Reagents: Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene.
-
Chlorinating Agent: Add POCl3 (3–5 equiv).
-
Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) slowly. Caution: Exothermic.
-
Reaction: Reflux (100–110°C) for 4 hours.
-
Quench (Critical): Pour reaction mixture slowly into ice/water or 20% K2CO3 . Do not add water to the reaction.
Self-Validating System:
-
HPLC Monitoring: The 4-OH starting material is very polar (early eluting). The 4-Cl product is significantly less polar (later eluting). Conversion >98% is required before quench.
-
Visual: The reaction mixture typically turns from a slurry to a clear dark solution upon completion.
Comparative Data: Yields & Scalability
| Parameter | Route A (Sonogashira) | Route B (Acetal/Industrial) |
| Key Intermediate | 4-Amino-5-iodopyrimidine | Ethyl 2-cyano-4,4-dimethoxybutanoate |
| Step Count | 2-3 steps | 3-4 steps |
| Overall Yield | 40–60% | 30–45% (but cheaper materials) |
| Purification | Chromatography often required | Crystallization / Distillation |
| Heavy Metals | Pd, Cu (Must be scavenged) | None (Metal-free) |
| Primary Use | Drug Discovery / SAR | Commercial Manufacturing |
References
-
Review of Synthetic Strategies
-
Sonogashira Protocol
- Title: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-c
- Source: Taylor & Francis / Synthetic Communic
-
URL:[Link]
-
Industrial Chlorination Route
- Title: Process for preparation of Ruxolitinib (Patent WO2023223253A1).
- Troubleshooting Chlorination: Title: Technical Support: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Source: BenchChem Technical Guides.
Sources
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
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- 3. WO2023223253A1 - Process for preparation of ruxolitinib - Google Patents [patents.google.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Suppliers and price of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine
An In-Depth Technical Guide to 4,6-Dichloro-5-(2-chloroethyl)pyrimidine: Synthesis, Applications, and Procurement
For the modern medicinal chemist and drug development professional, access to versatile and reactive chemical scaffolds is paramount. Among these, substituted pyrimidines represent a cornerstone of heterocyclic chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed technical overview of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine (CAS No. 150103-53-4), a key intermediate whose strategic functionalization opens pathways to novel and complex molecular architectures.
This document moves beyond a simple cataloging of properties to offer a senior application scientist's perspective on the molecule's synthesis, reactivity, and practical procurement. We will explore the causal logic behind its synthetic route, its utility in building pharmacologically relevant structures, and the necessary considerations for its safe handling and sourcing.
Physicochemical Properties & Characterization
Understanding the fundamental properties of a chemical intermediate is critical for its effective use in synthesis, including planning reaction conditions, purification strategies, and storage.
Table 1: Key Physicochemical Properties of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine
| Property | Value | Source/Notes |
| CAS Number | 150103-53-4 | Chemical Abstracts Service Registry Number |
| Molecular Formula | C₆H₅Cl₃N₂ | |
| Molecular Weight | 227.48 g/mol | |
| Appearance | Likely a white to off-white or pale yellow solid | Based on analogous compounds[1][2] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (THF, Ethyl Acetate); low solubility in water. | Inferred from typical chlorinated heterocycles. |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Sensitive to moisture and strong bases. | Recommended for chlorinated pyrimidines to prevent hydrolysis.[3] |
While detailed, publicly available spectroscopic data (NMR, IR, MS) for this specific compound is sparse, characterization would typically reveal:
-
¹H NMR: Signals corresponding to the methylene protons of the chloroethyl side chain and the lone aromatic proton on the pyrimidine ring.
-
¹³C NMR: Resonances for the two distinct chlorinated carbons (C4, C6), the substituted C5, the unsubstituted C2, and the carbons of the ethyl side chain.
-
Mass Spec: A characteristic isotopic pattern for a molecule containing three chlorine atoms.
Synthesis and Mechanistic Insights
A robust and scalable synthesis is crucial for the utility of any chemical intermediate. While specific published preparations for 4,6-Dichloro-5-(2-chloroethyl)pyrimidine are not abundant in peer-reviewed literature, a highly plausible and effective route can be designed based on established pyrimidine chemistry. The most common and industrially viable method involves the cyclization of a 1,3-dicarbonyl compound (or equivalent) with a nitrogen source, followed by chlorination.
Proposed Synthetic Pathway
The synthesis logically begins with a precursor that contains the C5-(2-chloroethyl) side chain, which is then used to construct the pyrimidine ring. The final step is a powerful chlorination reaction to install the reactive chloro groups at the C4 and C6 positions.
Caption: Proposed synthetic pathway for 4,6-Dichloro-5-(2-chloroethyl)pyrimidine.
Detailed Experimental Protocol (Predictive)
Disclaimer: This protocol is a predictive model based on established chemical principles for analogous structures.[4][5][6] It should be optimized and validated under appropriate laboratory safety protocols.
Step 1 & 2: Synthesis of 4,6-Dihydroxy-5-(2-chloroethyl)pyrimidine (E)
-
Rationale: This step constructs the core pyrimidine ring. The use of sodium ethoxide (NaOEt) as a strong base facilitates the condensation and cyclization of diethyl malonate with urea. The specific starting material would be a derivative of diethyl malonate already containing the 5-position side chain. A more direct approach involves the reaction of 3-chloropropionaldehyde with diethyl malonate (Knoevenagel condensation) followed by Michael addition and cyclization with urea.
-
Procedure: a. To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add diethyl malonate (1.0 eq) and urea (1.1 eq) at room temperature. b. Add the product from the Knoevenagel condensation of diethyl malonate and 3-chloropropionaldehyde (1.0 eq) dropwise. c. Heat the mixture to reflux for 8-12 hours, monitoring by TLC. d. Cool the reaction mixture, acidify with concentrated HCl to pH ~2-3 to precipitate the product. e. Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield the dihydroxy pyrimidine intermediate.
Step 3: Synthesis of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine (G)
-
Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the more stable dihydroxy (or tautomeric diketo) pyrimidine into the highly reactive dichloro derivative. The reaction proceeds via phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride. A catalytic amount of an amine base like N,N-Dimethylaniline (DMA) is often used to accelerate the reaction.[4]
-
Procedure: a. In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), suspend the 4,6-Dihydroxy-5-(2-chloroethyl)pyrimidine (E) (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq). b. Add a catalytic amount of N,N-Dimethylaniline (0.1 eq). c. Heat the mixture to reflux (approx. 105-110 °C) for 4-8 hours. The reaction should become a clear solution. Monitor progress by TLC (quenching an aliquot with water and extracting). d. After completion, cool the mixture and carefully distill off the excess POCl₃ under reduced pressure. e. Crucial Step (Workup): Slowly and carefully pour the cooled residue onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate PPE. f. The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. h. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to obtain the final product.
Key Applications in Drug Discovery
The synthetic value of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine lies in the high reactivity of its C4 and C6 chlorine atoms toward nucleophilic aromatic substitution (SₙAr). This allows for the sequential and controlled introduction of different functionalities, making it a powerful scaffold for building libraries of complex molecules.
The chlorine atoms are excellent leaving groups, readily displaced by a wide range of nucleophiles, including:
-
Amines (primary and secondary)
-
Thiols
-
Alkoxides and Phenoxides
This reactivity profile makes it an ideal intermediate for synthesizing compounds targeting kinases, G-protein coupled receptors, and other enzyme classes where a heterocyclic core is prevalent. While this specific intermediate is a specialized building block, its reactivity mirrors that of widely used analogs like 4,6-dichloro-2-methylpyrimidine, which is a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[7] Similarly, related dichloropyrimidines are crucial for synthesizing anticoagulants like Ticagrelor.[8]
Illustrative Experimental Workflow: Sequential Nucleophilic Substitution
The differential reactivity of the two chloro groups can often be exploited by controlling reaction temperature, allowing for selective monosubstitution followed by a second, different substitution.
Sources
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- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. CN101279948A - Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy)-2,2'-dipyridine - Google Patents [patents.google.com]
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- 7. nbinno.com [nbinno.com]
- 8. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Technical Guide: Reactivity Profile of 5-(2-Chloroethyl)pyrimidine Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity, mechanistic pathways, and synthetic utility of 5-(2-chloroethyl)pyrimidine derivatives. These compounds, exemplified by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) and 5-(2-chloroethyl)uracil (CEU), possess a unique "reactive warhead"—the electrophilic 2-chloroethyl side chain at the C5 position. This moiety drives two competing reactivity modes: intermolecular alkylation of biological nucleophiles (DNA, proteins) and intramolecular cyclization to form fused bicyclic systems (pyrrolo[2,3-d]pyrimidines). This guide details these pathways, supported by experimental protocols and kinetic data, serving as a resource for medicinal chemists and drug development professionals.
Mechanistic Reactivity Profile
The reactivity of 5-(2-chloroethyl)pyrimidine derivatives is governed by the electrophilicity of the
The Electrophilic Warhead
The C5 position of the pyrimidine ring is electronically distinct. While the ring itself is electron-deficient, the C5 position is relatively electron-rich compared to C2 and C4. However, the 2-chloroethyl substituent functions as a primary alkyl halide. The inductive effect of the pyrimidine ring slightly enhances the electrophilicity of the
Competing Pathways: Cyclization vs. Substitution
In aqueous or physiological environments, these derivatives face a kinetic competition between:
-
Intramolecular Cyclization: The N1 nitrogen (in uracil/cytosine derivatives) acts as an internal nucleophile, attacking the
-carbon to displace chloride. This forms a bicyclic cation or a neutral fused system (e.g., 5,6-dihydropyrrolo[2,3-d]pyrimidine). -
Intermolecular Substitution: External nucleophiles (e.g., thiols like glutathione, amines, or water) attack the
-carbon. -
Hydrolysis: In the absence of strong nucleophiles, water displaces the chloride to form the 5-(2-hydroxyethyl) derivative.
Biological Activation (CEDU Case Study)
5-(2-chloroethyl)-2'-deoxyuridine (CEDU) acts as a pro-drug. It is phosphorylated by thymidine kinase in virus-infected cells. The resulting triphosphate is incorporated into DNA. The reactive chloroethyl group then alkylates DNA or proteins, or leads to mismatching (A:T to G:C transitions) due to the altered base pairing properties of the alkylated base [1][3].
Intramolecular Cyclization: Route to Pyrrolo[2,3-d]pyrimidines
The intramolecular alkylation of N1 by the C5 side chain is a critical synthetic and degradation pathway.
Mechanism
Under basic conditions, the N1 proton of 5-(2-chloroethyl)uracil is removed (pKa ~9.5), creating a highly nucleophilic amide anion. This anion attacks the terminal methylene of the chloroethyl group.
-
Reactant: 5-(2-chloroethyl)uracil
-
Intermediate: Transition state with sp3 character at the
-carbon. -
Product: 5,6-dihydropyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione.
This reaction is kinetically favored over intermolecular substitution at low concentrations due to entropy (formation of a 5-membered ring).
Synthetic Utility
This pathway is exploited to synthesize fused heterocycles. While direct cyclization of the chloroethyl derivative is possible, synthetic routes often employ 6-aminouracils reacting with
Experimental Protocols
Synthesis of 5-(2-Chloroethyl)uracil
This protocol describes the conversion of 5-(2-hydroxyethyl)uracil to the chloro-derivative using phosphorus oxychloride, a standard method for activating the alcohol.
Reagents:
-
5-(2-hydroxyethyl)uracil (Starting Material)
-
Phosphorus oxychloride (POCl3)
-
Solvent: Anhydrous acetonitrile or neat.
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve 5-(2-hydroxyethyl)uracil (10 mmol) in anhydrous acetonitrile (20 mL).
-
Chlorination: Add POCl3 (15 mmol) dropwise at 0°C.
-
Reaction: Heat the mixture to reflux (80°C) for 1-2 hours. Monitor by TLC (System: CHCl3/MeOH 9:1) for the disappearance of the starting alcohol.
-
Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice (50 g) with vigorous stirring to hydrolyze excess POCl3. Caution: Exothermic reaction; releases HCl gas.
-
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash combined organic layers with saturated NaHCO3 and brine.
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield 5-(2-chloroethyl)uracil as a white solid.
Kinetic Analysis of Hydrolysis
To determine the stability of the 2-chloroethyl "warhead," a forced degradation study is recommended.
Protocol:
-
Stock Solution: Prepare a 1 mM solution of 5-(2-chloroethyl)uracil in phosphate-buffered saline (PBS, pH 7.4).
-
Incubation: Incubate aliquots at 37°C in a water bath.
-
Sampling: Withdraw samples at t = 0, 1, 2, 4, 8, 12, and 24 hours.
-
Quenching: Immediately cool samples on ice and acidify slightly (pH 4) to halt base-catalyzed cyclization.
-
Analysis: Analyze via HPLC (C18 column, Gradient: 5-50% ACN in Water).
-
Calculation: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Quantitative Data Summary
| Parameter | Value / Description | Context | Reference |
| Compound | 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) | Antiviral Nucleoside | [1] |
| Target Enzyme | Thymidine Kinase (HSV-1) | Preferential Phosphorylation | [3] |
| MIC (HSV-1) | 0.15 µg/mL | Primary Rabbit Kidney Cells | [2] |
| Selectivity Index | ~2,000 | Ratio of Toxic Dose to MIC | [2] |
| Mutation Type | A:T | Mutagenesis in Mouse Bone Marrow | [1] |
| Degradation | Hydrolysis & Cyclization | Aqueous Solution Stability | [6] |
Visualizations
Reactivity Pathways of 5-(2-Chloroethyl)uracil
Caption: Divergent reactivity pathways for 5-(2-chloroethyl)uracil. Intramolecular cyclization dominates under basic conditions, while intermolecular substitution occurs in the presence of strong nucleophiles.
Experimental Workflow: Synthesis & Analysis
Caption: Step-by-step synthetic workflow for the conversion of the hydroxyethyl precursor to the reactive chloroethyl derivative.
References
-
Induction of A:T to G:C transition mutations by 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) . PubMed. Available at: [Link]
-
Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs . Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Mechanism of action of 5-(2-chloroethyl)-2'-deoxyuridine . PubMed. Available at: [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . SciELO. Available at: [Link]
-
Synthesis and Structural Characterization of the 5-(2-Haloethyl)pyrimidines . Molecules. Available at: [Link]
Heterocyclic Scaffolds for Kinase Inhibitor Discovery: A Technical Guide
Executive Summary
Protein kinases represent the second largest group of drug targets after GPCRs, accounting for approximately 30% of current pharmaceutical R&D. The core challenge in kinase inhibitor discovery is not merely potency, but selectivity and physicochemical optimization .
This guide addresses the structural logic behind "privileged" heterocyclic scaffolds—molecular frameworks that inherently possess the geometry and electronic properties to mimic the adenine ring of ATP. We will move beyond simple lists of structures to explore the causality of binding, the rationale for scaffold hopping, and the rigorous experimental protocols required to validate these hits.
The Structural Basis: Anatomy of the ATP Pocket
To design a kinase inhibitor, one must first understand the "lock" before crafting the "key." The ATP-binding cleft is highly conserved but offers distinct regions for exploitation.
The Hinge Region (The Anchor)
The hinge region connects the N-terminal and C-terminal lobes of the kinase.
-
Mechanism: The adenine ring of ATP forms two key hydrogen bonds with the backbone of the hinge residues.
-
The Mimicry: A successful heterocyclic scaffold must present a complementary Hydrogen Bond Donor/Acceptor (HBD/HBA) motif.
-
Common Motif: A donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) pattern is critical.
-
-
Gatekeeper Residue: Located deep in the pocket, the size of this residue (e.g., Threonine vs. Methionine) dictates whether a bulky scaffold can bind.
Binding Modes (Type I vs. Type II)
-
Type I (ATP-Competitive): Binds the active conformation (DFG-motif in). The scaffold mimics ATP directly.
-
Type II (Allosteric/Hybrid): Binds the inactive conformation (DFG-motif out).[1] These inhibitors usually possess a "tail" that extends into a hydrophobic back pocket exposed only when the activation loop is inactive.
Visualization: Kinase Binding Architecture
The following diagram illustrates the logical flow of inhibitor classification based on binding site occupancy.
Figure 1: Structural logic of kinase inhibitor binding modes. Type I targets the active enzyme; Type II exploits the inactive DFG-out state.[1][]
Privileged Heterocyclic Scaffolds
Certain heterocycles appear disproportionately in approved drugs because they offer the optimal balance of planarity (for the narrow cleft) and vectors for substitution (to reach solvent or back pockets).
The Pyrimidine & Aminopyrimidine
-
Status: The "Workhorse" of kinase discovery.
-
Logic: The N1 and N3 nitrogens serve as excellent H-bond acceptors, while an amino group at C2 or C4 acts as a donor. This creates the classic D-A-D motif matching the hinge.
-
Example: Imatinib (Gleevec) uses a pyrimidine core to anchor into the Abl kinase hinge, while the attached benzamide extends into the hydrophobic pocket (Type II binding).
The Quinazoline
-
Status: The EGFR Specialist.
-
Logic: A bicyclic system that provides a larger hydrophobic surface area for pi-stacking interactions within the pocket.
-
Example: Gefitinib (Iressa) . The N1 of the quinazoline accepts a proton from Met793 (in EGFR), while the C4-aniline NH donates to the backbone carbonyl.
The Indolinone
-
Status: The Angiokinase Scaffold.
-
Logic: Provides a rigid core with H-bond donor capabilities (NH) and a carbonyl acceptor. Often used in multi-targeted kinase inhibitors (angiokinases).
-
Example: Sunitinib (Sutent) .
Comparative Data: Scaffold Efficacy
| Scaffold Class | Representative Drug | Target(s) | Binding Mode | Key Interaction |
| 2-Aminopyrimidine | Imatinib | BCR-Abl, c-Kit | Type II | Hinge H-bonds + Glu/Asp salt bridge |
| Quinazoline | Gefitinib | EGFR | Type I | N1 acceptor / C4-NH donor |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | Covalent (Type VI) | Hinge binding + Cys481 covalent bond |
| Indolinone | Sunitinib | VEGFR, PDGFR | Type I | H-bonds to hinge backbone (Glu/Leu) |
| Aminopyridine | Crizotinib | ALK, MET | Type I | 2-aminopyridine mimics Adenine N1/N6 |
Medicinal Chemistry Strategy: Scaffold Hopping
Scaffold hopping is the process of replacing the central core of a molecule with a chemically distinct surrogate that maintains the geometric vector of the substituents.[3]
Why Hop?
-
Intellectual Property (IP): To break out of crowded patent spaces.
-
Solubility (LogP): Changing a phenyl ring to a pyridine or pyrimidine lowers LogP (increases water solubility).
-
Selectivity: Slight changes in the core's dipole moment can alter affinity for off-target kinases.
Case Study: Replacing a Quinazoline (e.g., in early EGFR inhibitors) with a Quinoline-3-carbonitrile (e.g., Bosutinib).
-
Result: The nitrogen count drops, altering the basicity and solubility profile, while the cyano group picks up a unique interaction with the gatekeeper residue, changing the selectivity profile from EGFR to Src/Abl.
Experimental Workflows
Trustworthy science requires reproducible protocols. Below are the standard operating procedures (SOPs) for synthesizing a scaffold library and validating it biochemically.
Protocol: Synthesis of 2,4-Disubstituted Pyrimidines
Objective: Create a library of hinge-binding cores via Sequential S_NAr (Nucleophilic Aromatic Substitution).
Reagents: 2,4-Dichloropyrimidine, diverse anilines (R1-NH2), diverse amines (R2-NH2), Diisopropylethylamine (DIPEA), n-Butanol or DMF.
Step-by-Step Methodology:
-
C4 Substitution (The easier hit):
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol.
-
Add Aniline R1-NH2 (1.0 eq) and DIPEA (1.2 eq).
-
Critical Step: Stir at room temperature or mild heat (40°C). The C4 position is more electrophilic and reacts first.
-
Monitor by LC-MS until the mono-substituted product dominates.
-
-
Isolation:
-
Precipitate with water or purify via flash chromatography (Hexane/EtOAc).
-
-
C2 Substitution (The harder hit):
-
Dissolve the C4-substituted intermediate in n-Butanol or DMF (higher boiling point needed).
-
Add Amine R2-NH2 (1.2 - 2.0 eq) and DIPEA (2.0 eq).
-
Critical Step: Heat to reflux (100-120°C) or use Microwave irradiation (140°C, 20 min). The C2 position is deactivated and requires forcing conditions.
-
-
Final Purification:
-
Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to remove unreacted aniline traces which can cause false positives in assays.
-
Protocol: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: Determine IC50 values.[4] This assay quantifies kinase activity by measuring the ADP produced during the reaction.[5][6] It is preferred over fluorescence assays for its resistance to compound interference (quenching).
Workflow Logic:
-
Kinase Reaction: Substrate + ATP
Phospho-Substrate + ADP. -
Depletion: Remove remaining ATP (so it doesn't trigger the luciferase).
-
Detection: Convert ADP back to ATP
Luciferase Reaction Light.[7]
Step-by-Step Methodology:
-
Preparation:
-
Prepare 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Dilute compounds in DMSO (Serial dilution, typically 10mM start). Final DMSO in assay should be <1%.
-
-
Kinase Reaction (5 µL volume in 384-well white plate):
-
Add 2 µL of Kinase/Substrate mix.
-
Add 1 µL of Compound. Incubate 10 min (to allow Type II inhibitors to induce conformational change).
-
Add 2 µL of ATP (at
concentration). -
Incubate at RT for 60 min.
-
-
ADP-Glo Reagent Addition (5 µL):
-
Detection Reagent Addition (10 µL):
-
Readout:
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec).
-
Calculate IC50 using a 4-parameter logistic fit (Sigmoidal dose-response).
-
Visualization: The DMTA Cycle
The Design-Make-Test-Analyze cycle is the engine of drug discovery.
Figure 2: The DMTA Cycle optimized for kinase inhibitor discovery.
Future Directions: Advanced Applications
The field is moving beyond simple reversible inhibition.
-
Covalent Inhibitors (Type VI):
-
Macrocyclization:
References
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[11][12][13] Nature Reviews Cancer, 9(1), 28-39. Link
-
Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285–2292. Link
-
Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link
-
Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link
-
Lyu, J., et al. (2017). Discovery of a Potent and Selective EGFR Inhibitor by Scaffold Hopping. ACS Medicinal Chemistry Letters, 8(2), 210–214. Link
Sources
- 1. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities [mdpi.com]
- 5. promega.com [promega.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. zenodo.org [zenodo.org]
- 12. Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
Methodological & Application
Application Note: Synthesis of 7-Substituted Pyrrolo[2,3-d]pyrimidines from Dichloropyrimidines
[1][2][3]
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern medicinal chemistry, serving as the pharmacophore for FDA-approved Janus Kinase (JAK) inhibitors such as Tofacitinib and Baricitinib.[1] While commercial routes often utilize pre-formed bicyclic systems, the de novo synthesis from dichloropyrimidines offers superior versatility for introducing diversity at the C4, C2, and N7 positions early in the drug discovery pipeline.
This Application Note details a robust, modular protocol for synthesizing 7-substituted pyrrolo[2,3-d]pyrimidines. We focus on two critical pathways:
-
Constructive Cyclization: Formation of the pyrrole ring from 4,6-dichloropyrimidine-5-carbaldehyde.
-
Regioselective Functionalization: Orthogonal manipulation of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core to achieve precise N7-substitution.[1]
Strategic Analysis & Mechanism
The Electrophilic Dichotomy
The utility of dichloropyrimidines lies in their predictable yet tunable reactivity. In 2,4-dichloropyrimidine systems, the C4 position is significantly more electrophilic than C2 due to the additive inductive effect of the adjacent nitrogen atoms and the lack of steric hindrance.
-
C4-Cl: Highly reactive to SNAr (Nucleophilic Aromatic Substitution).[1][2]
-
C2-Cl: Less reactive; requires elevated temperatures or stronger nucleophiles/catalysts.[1]
-
N7 (Pyrrole): Amphoteric; can be alkylated (base-mediated) or arylated (Chan-Lam coupling).[1]
Pathway Selection Logic
-
Route A (Cyclization): Best for generating the core when specific C5/C6 substitution patterns are required that are inaccessible via commercial scaffolds.[1]
-
Route B (Functionalization): The industry standard for generating libraries of kinase inhibitors (e.g., Tofacitinib analogs) where the core is constant but the "appendages" vary.[1]
Visualization: Synthetic Workflows[1][5]
The following diagram illustrates the two primary workflows covered in this guide.
Figure 1: Convergent synthetic pathways for 7-substituted pyrrolopyrimidines. Route A constructs the ring; Route B functionalizes the pre-formed scaffold.
Detailed Protocols
Protocol A: De Novo Synthesis from 4,6-Dichloropyrimidine-5-carbaldehyde
This protocol constructs the pyrrole ring using a "masked" aldehyde (acetal) strategy.[1]
Reagents:
-
Aminoacetaldehyde dimethyl acetal (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq)[1]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]
-
Cyclization Acid: Conc. HCl / 1,4-Dioxane[1]
Step-by-Step Procedure:
-
SNAr Displacement:
-
Dissolve 4,6-Dichloropyrimidine-5-carbaldehyde in EtOH (0.2 M concentration).
-
Cool to 0°C. Add TEA followed by the slow addition of aminoacetaldehyde dimethyl acetal.
-
Mechanism:[4][5][6] The amine preferentially displaces one chloride (usually C4) while forming a reversible imine with the aldehyde.[1]
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Checkpoint: Disappearance of starting material (Rf ~0.8) and appearance of the intermediate (Rf ~0.4).[1]
-
-
Pomeranz-Fritsch Type Cyclization:
-
Concentrate the reaction mixture to remove EtOH.
-
Resuspend the residue in 1,4-dioxane.
-
Add 6M HCl (5 eq) dropwise.[1] Heat to reflux (100°C) for 2 hours.
-
Critical Step: The acid hydrolyzes the acetal to an aldehyde, which immediately condenses with the C5-position (intramolecular attack) to close the pyrrole ring.[1]
-
Neutralize with saturated NaHCO3 and extract with EtOAc.
-
-
Result: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][7][8] This core is now ready for N7 functionalization (see Protocol B, Step 2).[1]
Protocol B: Regioselective Functionalization of 2,4-Dichloro-Scaffolds
This is the preferred route for generating Tofacitinib-like analogs, starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
Reagents:
-
Target Amine (e.g., N-methyl-benzylamine or chiral piperidine)[1]
-
Base: K2CO3 (3.0 eq)[1]
-
Solvent: Water (Green Chemistry) or THF/Water mix.[1]
Step 1: C4-Selective SNAr [1]
-
Suspend 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in water (0.5 M).
-
Add K2CO3 (3.0 eq).[1]
-
Add the amine nucleophile (1.1 eq).[1]
-
Heat to 50–60°C for 4–8 hours.
-
Scientific Insight: The electron-deficient pyrimidine ring directs the nucleophile to C4. The C2-Cl is deactivated by the lone pair donation from the newly formed C4-amine but remains available for later substitution if needed.
-
Selectivity Control: Do not use excessive heat (>80°C) or strong bases (NaH) at this stage, as this promotes bis-substitution (C2/C4) or N7-alkylation side reactions.[1]
-
-
Workup: The product often precipitates from water. Filter, wash with water, and dry.[2][9]
Step 2: N7-Alkylation (Introduction of the 7-Substituent)
-
Dissolve the C4-substituted intermediate in anhydrous DMF or Acetonitrile.
-
Add Cs2CO3 (2.0 eq) or NaH (1.2 eq, 0°C).
-
Add the alkyl halide (R-X, e.g., Methyl Iodide, Benzyl Bromide) (1.1 eq).[1]
-
Stir at RT for 2–12 hours.
-
Regioselectivity Check: Alkylation occurs exclusively at N7 (pyrrole nitrogen) due to its higher acidity (pKa ~13) compared to the exocyclic amine.[1]
-
-
Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (DCM/MeOH gradient).
Data Summary & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for common issues.
| Variable | Condition/Observation | Recommendation |
| Solvent (SNAr) | Water vs. DMF | Use Water. Water promotes precipitation of the mono-substituted product, preventing over-reaction.[1] DMF increases solubility and risk of bis-substitution. |
| Base Choice | K2CO3 vs. DIPEA | K2CO3 is superior for aqueous/heterogeneous reactions.[1] DIPEA is preferred for homogenous organic solvent reactions. |
| Regioselectivity | C2 vs. C4 Product | If C2 product is observed (rare), lower the temperature to <40°C and ensure the amine is added slowly. Sterically hindered amines enhance C4 selectivity. |
| N7-Alkylation | N-Alkylation vs. O-Alkylation | Not applicable (no oxygen).[1] However, ensure the base is strong enough (Cs2CO3) to deprotonate the pyrrole NH.[1] |
Diagram: Regioselectivity Logic
Figure 2: Reactivity profile of the dichloro-scaffold.
References
-
Pfizer Inc. "Process for the preparation of Tofacitinib." World Intellectual Property Organization, WO2007012953. Link
-
Kuang, C. et al. "Synthesis of Tofacitinib."[10] Chinese Journal of Pharmaceuticals, 2013, 44(4): 321-323.[1][10] 10
-
WuXi AppTec. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." PubMed, 2015.[11] Link
-
Der Pharma Chemica. "An Efficient and Alternative Method for Synthesis of Tofacitinib." Der Pharma Chemica, 2016, 8(19):163-169.[1] 5
-
Mittal, S. et al. "Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs."[1] Indian Journal of Heterocyclic Chemistry, 2021. 12
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 7. CN104987339A - Synthesis method of tofacitinib citrate - Google Patents [patents.google.com]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 9. Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Optimized synthesis process of tofacitinib citrate [jcpu.cpu.edu.cn]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
Application Notes and Protocols: Intramolecular Cyclization of 5-(2-Chloroethyl)pyrimidines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the intramolecular cyclization of 5-(2-chloroethyl)pyrimidines. This reaction is a pivotal transformation for the synthesis of various fused heterocyclic systems, particularly pyrimido[4,5-b][1][2]thiazines and related scaffolds, which are of significant interest in medicinal chemistry. These notes detail the underlying mechanistic principles, explore the critical parameters influencing the reaction outcome, and provide validated, step-by-step protocols for successful execution in a laboratory setting.
Introduction: The Significance of Fused Pyrimidine Systems
Pyrimidine and its fused derivatives are ubiquitous scaffolds in a vast array of biologically active compounds, including anticancer agents, antivirals, and kinase inhibitors.[3][4] The intramolecular cyclization of 5-(2-chloroethyl)pyrimidines represents a robust and efficient strategy for accessing novel heterocyclic frameworks. This transformation allows for the construction of a new ring fused to the pyrimidine core, leading to structurally diverse molecules with potential therapeutic applications. The resulting pyrimido[4,5-b]dihydrothiazine and related structures are of particular interest due to their structural similarity to biologically important pteridines.[1]
Mechanistic Insights: The Chemistry Behind the Cyclization
The intramolecular cyclization of 5-(2-chloroethyl)pyrimidines is typically a base-mediated process. The reaction proceeds through a nucleophilic substitution mechanism where a nucleophilic atom, often sulfur or nitrogen, attacks the electrophilic carbon of the 2-chloroethyl side chain.
Key Mechanistic Steps:
-
Deprotonation: A suitable base abstracts a proton from a nucleophilic group (e.g., a thiol or an amine) attached to the pyrimidine ring, generating a potent nucleophile.
-
Intramolecular Nucleophilic Attack: The newly formed anion attacks the carbon atom bearing the chlorine atom in the 2-chloroethyl side chain. This is an intramolecular process, which is often kinetically favored over intermolecular reactions.[5]
-
Ring Closure and Chloride Elimination: The nucleophilic attack results in the formation of a new heterocyclic ring fused to the pyrimidine core, with the concurrent elimination of a chloride ion.
The regioselectivity of the cyclization is a critical aspect, particularly when multiple potential nucleophilic sites are present. Theoretical calculations can be employed to predict the most plausible cyclization pathway.[6]
Caption: Generalized mechanism of base-mediated intramolecular cyclization.
Critical Reaction Parameters and Optimization
The success and efficiency of the intramolecular cyclization are highly dependent on several key experimental parameters. Careful optimization of these conditions is crucial to maximize yield and minimize side reactions.
Choice of Base
The selection of an appropriate base is paramount for efficient deprotonation of the nucleophile without promoting unwanted side reactions.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used and effective for deprotonating thiols and amines.[7]
-
Organic Bases: Triethylamine (TEA) is a frequently employed organic base, particularly in aprotic solvents.[8] The pKa of the base should be considered to ensure efficient deprotonation of the specific nucleophile.[9]
Solvent Effects
The solvent plays a multifaceted role in this reaction, influencing solubility, reaction rate, and even the reaction pathway.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are often the solvents of choice, as they effectively solvate the intermediates and facilitate the nucleophilic substitution.[8]
-
Polar Protic Solvents: Protic solvents like ethanol can also be used, particularly with inorganic bases. However, they may participate in solvolysis side reactions.[10] The polarity of the solvent can significantly impact the reaction's efficiency.[2]
Temperature and Reaction Time
The reaction temperature directly influences the rate of cyclization.
-
Elevated Temperatures: Refluxing conditions are often employed to drive the reaction to completion.
-
Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation.
Summary of Optimized Conditions
The following table summarizes a range of reported conditions for intramolecular cyclizations, providing a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | Ethanol (EtOH) |
| Temperature | Room Temperature to 70 °C | Reflux | Reflux |
| Typical Yield | 70-82%[8] | Good to Excellent | Moderate to Good |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the intramolecular cyclization of a generic 5-(2-chloroethyl)pyrimidine substrate. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Triethylamine-Mediated Cyclization in DMF
This protocol is suitable for substrates soluble in polar aprotic solvents.
Materials:
-
5-(2-chloroethyl)pyrimidine derivative
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 5-(2-chloroethyl)pyrimidine derivative (1.0 eq) in anhydrous DMF (0.1 M), add triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fused pyrimidine.
Caption: Workflow for TEA-mediated intramolecular cyclization.
Protocol 2: Potassium Carbonate-Mediated Cyclization in Acetonitrile
This protocol is a good alternative, particularly when a milder inorganic base is preferred.
Materials:
-
5-(2-chloroethyl)pyrimidine derivative
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the 5-(2-chloroethyl)pyrimidine derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.1 M), heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base, or changing the solvent to one with higher polarity. Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the chloroethyl group.[11]
-
Side Product Formation: The formation of byproducts can arise from intermolecular reactions. Running the reaction at a higher dilution can favor the desired intramolecular cyclization.[5]
-
Stability of Starting Material and Product: Some pyrimidine derivatives may be unstable under strongly basic or high-temperature conditions. It is important to monitor the reaction closely to avoid degradation.
-
Purification Challenges: The polarity of the fused pyrimidine product may be similar to that of the starting material. Careful selection of the eluent system for column chromatography is essential for effective separation.
Conclusion
The intramolecular cyclization of 5-(2-chloroethyl)pyrimidines is a versatile and powerful tool for the synthesis of medicinally relevant fused heterocyclic compounds. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of novel molecular architectures for drug discovery and development. The protocols provided herein serve as a solid foundation for the successful implementation of this important chemical transformation.
References
-
Kim, Y. H., & Mautner, H. G. (1974). Synthesis of pyrimido(4,5-b)(1,4)-7-hydrothiazines related to 7,8-dihydropteridines of biological importance. Journal of Medicinal Chemistry, 17(3), 369–371. [Link]
-
Al-Tel, T. H. (2007). Synthesis of Novel Tricyclic Pyrimido[4,5-b][1][2]benzothiazepines via Bischler—Napieralski-Type Reactions. Journal of Combinatorial Chemistry, 9(4), 623–627. [Link]
-
Wróblewski, A. E., & Hałajewska-Wosik, A. (2018). Optimization of the intramolecular cyclization-solvent effect. Molecules, 23(10), 2465. [Link]
-
Fasani, E., et al. (1996). A study of solvent effect on photochemically induced reations between pyridinedicarbonitriles and alkenes: an easy approach to the synthesis of cyclopenta [b or c]pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]
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Mó, O., Yáñez, M., & Elguero, J. (2003). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. The Journal of Organic Chemistry, 68(25), 9573–9581. [Link]
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Tebabel, I., et al. (2022). Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H)-one Derivatives. International Journal of New Chemistry, 9(3), 214-224. [Link]
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Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]
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Gangjee, A., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423–3430. [Link]
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Yadav, D. K., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 85(15), 9873–9883. [Link]
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Kumar, A., et al. (2022). Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. Indian Journal of Chemistry, 61B(5), 549-557. [Link]
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LibreTexts Chemistry. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]
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Li, H., et al. (2010). Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085. Organic Process Research & Development, 14(4), 868–874. [Link]
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Lavrov, P. S., et al. (2023). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. arXiv preprint arXiv:2305.11339. [Link]
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Singh, P., & Kaur, M. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]
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Trilleras, J., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science, 11(2), 231128. [Link]
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Ghorab, M. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 513–524. [Link]
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El-Kashef, H. S., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences, 8(9), 385-415. [Link]
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Kappe, C. O., & Falsone, S. F. (2025). Synthesis of 5H-Thiazolo[3,2-a]pyrimidines. ResearchGate. [Link]
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Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(8), 1000245. [Link]
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Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry, 28(4), 902-906. [Link]
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Bryce, M. R., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 27. [Link]
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MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]
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Das, P., et al. (2025). Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry, 23(36), 9132-9141. [Link]
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Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Biochemical Pharmacology, 81(10), 1116-1123. [Link]
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Ghorai, M. K., & Kumar, A. (2016). Copper(I)/Ligand-Catalyzed 5-endo Radical Cyclization-Aromatization of 2,2,2-Trichloroethyl Vinyl Ethers: Synthesis of 2,3-Difunctionalized 4-Chlorofurans. The Journal of Organic Chemistry, 81(5), 1856–1866. [Link]
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Herdewijn, P., et al. (1983). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 26(5), 661–666. [Link]
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Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 1(7), 124-126. [Link]
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Blyumin, E. V., & Volovenko, Y. M. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 10(6), 237-238. [Link]
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Application Notes & Protocols: Leveraging 4,6-Dichloro-5-(2-chloroethyl)pyrimidine as a Versatile Scaffold in Modern Drug Discovery
Introduction:
In the landscape of contemporary drug design, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutic agents. 4,6-Dichloro-5-(2-chloroethyl)pyrimidine emerges as a highly valuable and versatile building block for medicinal chemists. Its unique structural arrangement, featuring three distinct and differentially reactive chlorine atoms, provides a programmable platform for constructing a diverse array of complex heterocyclic systems. This guide delineates the strategic application of this scaffold, offering detailed protocols and the underlying chemical principles that govern its reactivity. The inherent electrophilicity of the pyrimidine ring, coupled with the reactive chloroethyl side chain, enables a stepwise and regioselective functionalization, making it an ideal starting point for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies.
Part 1: Strategic Considerations for Synthetic Diversification
The synthetic utility of 4,6-dichloro-5-(2-chloroethyl)pyrimidine lies in the hierarchical reactivity of its three chloro substituents. The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine on the ethyl side chain is amenable to standard nucleophilic substitution (SN2) or elimination reactions.
Reactivity Profile:
-
C4/C6 Positions: These positions are electron-deficient due to the electron-withdrawing nature of the ring nitrogen atoms, making them prime sites for SNAr reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. The C4 position is generally more reactive than the C6 position, allowing for selective monosubstitution under controlled conditions.
-
Chloroethyl Side Chain: This primary alkyl chloride is a classic electrophile for SN2 reactions. More importantly, it serves as a precursor for intramolecular cyclization reactions, enabling the formation of fused ring systems which are prevalent in many biologically active molecules.
This differential reactivity allows for a modular approach to library synthesis, where the pyrimidine core can be decorated with various functional groups to modulate target affinity and selectivity, while the side chain can be used to introduce further diversity or to lock the molecule into a specific conformation through cyclization.
Part 2: Core Experimental Protocols
This section provides standardized, reproducible protocols for the most common and impactful transformations of 4,6-dichloro-5-(2-chloroethyl)pyrimidine.
Protocol 1: Regioselective Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the selective substitution at the C4 position with a primary or secondary amine. The C4 position is generally more reactive than the C6 position, and this inherent selectivity can be exploited to generate monosubstituted intermediates for further diversification.[1]
Rationale: The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate. A non-nucleophilic organic base such as triethylamine (TEA) is used to quench the HCl generated during the reaction without competing with the primary nucleophile. Running the reaction at room temperature is typically sufficient for activation and helps to minimize side reactions, including disubstitution.
Materials:
-
4,6-Dichloro-5-(2-chloroethyl)pyrimidine (1.0 eq)
-
Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,6-dichloro-5-(2-chloroethyl)pyrimidine in anhydrous DMF, add the amine of choice followed by triethylamine.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-5-(2-chloroethyl)pyrimidine derivative.
Protocol 2: Intramolecular Cyclization to Form Thieno[2,3-d]pyrimidines
This protocol describes the construction of the thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors.[2][3] This is achieved through an intramolecular cyclization of a 4-thio-substituted intermediate.
Rationale: The initial SNAr reaction with sodium hydrosulfide displaces one of the ring chlorines to install a thiolate, which is a potent nucleophile. The subsequent intramolecular SN2 reaction, where the thiolate attacks the chloroethyl side chain, is facilitated by a base like potassium carbonate, which maintains the thiolate in its deprotonated, nucleophilic state. Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction at reflux temperature.
Materials:
-
4-Amino-6-chloro-5-(2-chloroethyl)pyrimidine derivative (from Protocol 1) (1.0 eq)
-
Sodium hydrosulfide (NaSH) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
To a solution of the 4-amino-6-chloro-5-(2-chloroethyl)pyrimidine derivative in ethanol, add sodium hydrosulfide and stir at room temperature for 1 hour.
-
Add potassium carbonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the desired thieno[2,3-d]pyrimidine.
Part 3: Data Presentation and Visualization
Table 1: Representative Reaction Data
| Starting Material | Reagent | Product | Yield (%) | Purity (%) |
| 4,6-Dichloro-5-(2-chloroethyl)pyrimidine | Morpholine | 4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-4-yl)morpholine | 85 | >95 (LC-MS) |
| 4,6-Dichloro-5-(2-chloroethyl)pyrimidine | Aniline | N-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-4-yl)aniline | 78 | >95 (LC-MS) |
| 4-Morpholino-6-chloro-5-(2-chloroethyl)pyrimidine | NaSH, K2CO3 | 4-Morpholino-6,7-dihydro-5H-thieno[2,3-d]pyrimidine | 65 | >98 (NMR) |
Diagrams and Workflows
The following diagrams illustrate the key reactivity patterns and a typical synthetic workflow utilizing 4,6-dichloro-5-(2-chloroethyl)pyrimidine.
Caption: Reactivity sites of 4,6-dichloro-5-(2-chloroethyl)pyrimidine.
Caption: Workflow for thieno[2,3-d]pyrimidine synthesis.
Part 4: Conclusion and Future Outlook
4,6-Dichloro-5-(2-chloroethyl)pyrimidine is a powerful and cost-effective starting material for the synthesis of diverse and complex heterocyclic libraries. The protocols outlined in this guide provide a robust foundation for researchers to exploit its unique reactivity. The ability to perform sequential and regioselective modifications allows for the systematic exploration of chemical space, which is a cornerstone of modern drug discovery. Future applications will undoubtedly see this scaffold incorporated into automated synthesis platforms and used for the development of novel chemical probes and drug candidates against a continually expanding range of biological targets.
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- The Pharma Innovation Journal. (2018, September 30). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal.
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- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- RSC Publishing. (2016). Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation.
- BenchChem. (n.d.). Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide.
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- Google Patents. (n.d.). EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors.
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Application Notes and Protocols for Amine Displacement and Alkylation Cascade Reactions
Abstract
Cascade reactions, which allow for the construction of complex molecular architectures in a single, efficient operation, are a cornerstone of modern synthetic chemistry.[1] Among these, the amine displacement and alkylation cascade represents a powerful strategy for the synthesis of nitrogen-containing heterocycles, a scaffold prevalent in a vast number of pharmaceuticals and bioactive natural products.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, execution, and optimization of this pivotal reaction class. We will delve into the mechanistic underpinnings, offer a detailed, field-proven protocol for the synthesis of a substituted piperidine, and provide in-depth troubleshooting guidance to ensure successful implementation.
Introduction: The Power of Cascade Reactions in Amine Synthesis
In the quest for new therapeutics, efficiency is paramount. Cascade reactions, also known as tandem or domino reactions, offer a significant advantage by combining multiple bond-forming events in a single pot without isolating intermediates.[1] This approach not only saves time and resources but also aligns with the principles of green chemistry by reducing solvent waste and purification steps.
The amine displacement and alkylation cascade is particularly valuable for its ability to rapidly generate cyclic amines. These motifs are central to the structure of numerous FDA-approved drugs.[4] The reaction typically involves an intramolecular nucleophilic substitution, where an amine displaces a leaving group to form a ring, which is then followed by an alkylation event at the newly formed secondary amine. Understanding the interplay of factors governing each step is crucial for achieving high yields and selectivity.
Mechanistic Principles and Rationale
The success of an amine displacement and alkylation cascade hinges on a choreographed sequence of events. The process is typically initiated by an intramolecular nucleophilic attack of an amine on an electrophilic carbon bearing a leaving group (e.g., a halide). This step is governed by the principles of nucleophilic substitution (SN2).
Diagram of the General Reaction Mechanism
Caption: General mechanism of the amine displacement and alkylation cascade.
The initial cyclization step is often the rate-determining one and is highly dependent on the choice of base and solvent. The subsequent N-alkylation is typically faster, as the newly formed secondary amine is often more nucleophilic than the starting primary amine.[5] This can sometimes lead to challenges with over-alkylation, a critical consideration in protocol design.[5][6]
Key Experimental Parameters & Optimization
The efficiency and selectivity of the cascade are dictated by a careful balance of several key parameters. Understanding the causality behind these choices is what separates a successful synthesis from a failed attempt.
| Parameter | Recommended Choices | Rationale & Expert Insights |
| Base | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Causality: The base is crucial for neutralizing any acid generated during the reaction (e.g., HBr from an alkyl bromide). For amine starting materials supplied as hydrochloride salts, at least two equivalents of base are required: one to liberate the free amine and a second to scavenge the acid produced in the SN2 reaction.[7] Expert Insight: Inorganic bases like potassium or cesium carbonate are often preferred due to their low nucleophilicity, preventing competition with the amine nucleophile.[8][9] Cs₂CO₃ is particularly effective due to its higher solubility in organic solvents.[10] |
| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Causality: Polar aprotic solvents are ideal as they can dissolve the amine salt and facilitate the SN2 reaction by solvating the cation without strongly solvating the amine nucleophile, thus enhancing its reactivity.[7][10] Expert Insight: ACN is an excellent starting point due to its relatively low boiling point, which simplifies product isolation. DMF and DMSO are better solvents for less soluble substrates and can accelerate reactions but require higher temperatures for removal.[11] |
| Temperature | Room Temperature to 80 °C | Causality: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7] Expert Insight: It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction by TLC or LC-MS. This allows for the identification of the optimal temperature that promotes the desired reaction without significant byproduct formation. |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Causality: The reactivity of the alkyl halide is directly related to the leaving group's ability. Iodide is an excellent leaving group, making alkyl iodides the most reactive, followed by bromides and then chlorides.[10] Expert Insight: If a reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.[10] Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction of less reactive alkyl bromides or chlorides via an in-situ Finkelstein reaction.[11] |
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine
This protocol provides a representative example of an amine displacement and alkylation cascade for the synthesis of a substituted piperidine, a common structural motif in medicinal chemistry.[12]
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for piperidine synthesis.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 4-Phenyl-4-(aminomethyl)piperidine | 190.28 g/mol | 1.90 g | 10.0 mmol | 1.0 |
| Benzyl bromide | 171.04 g/mol | 1.71 g (1.2 mL) | 10.0 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.76 g | 20.0 mmol | 2.0 |
| Acetonitrile (ACN) | - | 50 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-4-(aminomethyl)piperidine (1.90 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 mL, 10.0 mmol) dropwise to the stirred suspension over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (25 mL) and then brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the desired product, 1-benzyl-4-phenylpiperidine.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient or inappropriate base.[7] 2. Low reactivity of the alkylating agent.[10] 3. Reaction temperature is too low.[7] | 1. Ensure at least two equivalents of base are used. Consider switching to a stronger base like Cs₂CO₃. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). Add catalytic KI.[11] 3. Gradually increase the reaction temperature in 10 °C increments and monitor the reaction progress. |
| Formation of Over-Alkylation Products | 1. The secondary amine product is more nucleophilic than the starting material.[5] 2. Excess alkylating agent used. | 1. Add the alkylating agent dropwise at a lower temperature (e.g., 0 °C) to maintain a low concentration.[6] 2. Use a stoichiometric amount (1.0 equivalent) of the alkylating agent. |
| Poor Solubility of Reactants | The starting materials or base are not sufficiently soluble in the chosen solvent. | 1. Switch to a more polar solvent like DMF or DMSO, which have better solvating properties.[11] 2. Ensure vigorous stirring for heterogeneous mixtures. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Optimize the chromatography eluent system. A small amount of triethylamine (0.1-1%) can be added to the eluent to improve the peak shape of basic amine compounds.[7] 2. Consider converting the product to its hydrochloride salt to facilitate purification by crystallization. |
Applications in Drug Discovery and Development
The ability to rapidly construct complex N-heterocyclic scaffolds makes the amine displacement and alkylation cascade a valuable tool in drug discovery. The piperidine core, for instance, is a privileged scaffold found in numerous blockbuster drugs, including medications for neurological disorders, pain management, and infectious diseases.[4][12] The efficient synthesis of diverse libraries of such compounds allows for extensive structure-activity relationship (SAR) studies, accelerating the identification of lead compounds with improved potency and pharmacokinetic properties.[1] For example, multicomponent reactions that incorporate similar amine alkylation steps are used in the synthesis of drugs like Atorvastatin and Clopidogrel.[13]
Conclusion
The amine displacement and alkylation cascade reaction is a robust and efficient method for the synthesis of valuable nitrogen-containing heterocycles. By understanding the underlying mechanistic principles and the critical role of experimental parameters such as the choice of base, solvent, and temperature, researchers can effectively harness this reaction to build complex molecular architectures. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists in both academic and industrial settings, empowering them to accelerate their research and development efforts in the pursuit of novel therapeutics.
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Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Available at: [Link]
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ResearchGate. (2015, January 13). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?. Available at: [Link]
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Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Available at: [Link]
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Buskes, M. J., et al. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]
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Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Available at: [Link]
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Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Available at: [Link]
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Chemistry World. (2025, April 25). Cascade reaction brings a new dimension to amine synthesis. Available at: [Link]
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ChemRxiv. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]
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MDPI. (2022, April 21). Recent Advances in Biocatalysis for Drug Synthesis. Available at: [Link]
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ACS Green Chemistry Institute. (2026, February 8). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
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MDPI. (2022, August 17). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
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Beijing Institute of Technology. (n.d.). Designing Efficient Cascade Reactions in Drug Discovery. Available at: [Link]
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Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Available at: [Link]
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ACS Catalysis. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. Available at: [Link]
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Strategic Solvent Selection for Pyrimidine Cyclization
Executive Summary: The Solvent Paradox
In heterocyclic chemistry, the formation of the pyrimidine core—a privileged scaffold in oncology (e.g., Ibrance, Alimta) and virology—relies heavily on the cyclocondensation of N-C-N fragments (amidines, ureas, guanidines) with C-C-C fragments (1,3-dicarbonyls,
The central challenge in these reactions is the Solvent Paradox :
-
Solubility: Polar substrates (guanidines/amidines) require polar solvents.
-
Reactivity: The dehydration step driving aromatization is often equilibrium-limited in aqueous/protic media.
-
Green Metrics: Traditional dipolar aprotic solvents (DMF, NMP) are being phased out due to toxicity (REACH restrictions), necessitating a shift to aqueous or Deep Eutectic Solvent (DES) systems.
This guide moves beyond simple "recipe following" to provide a mechanistic rationale for solvent selection, enabling you to optimize yield, purity, and sustainability.
Mechanistic Basis of Solvent Effects
To select the right solvent, one must understand the transition states of the cyclization. The reaction typically proceeds via a nucleophilic attack followed by a dehydration.
The Dipolar Transition State
The rate-determining step often involves the formation or collapse of a tetrahedral zwitterionic intermediate.
-
Protic Solvents (EtOH, H₂O): Stabilize the charged intermediate via H-bonding, lowering the activation energy (
). However, they can solvate the nucleophile (amidine) too strongly, reducing its initial reactivity. -
Aprotic Solvents (DMF, DMSO): Leave the nucleophile "naked" and more reactive but may not stabilize the leaving group (OH⁻/H₂O) facilitate proton transfer as effectively.
-
The Hydrophobic Effect (Water): In aqueous media, organic reactants are forced into close proximity to minimize the disruption of the hydrogen-bond network. This increases the effective concentration, accelerating the reaction despite poor bulk solubility.
Pathway Visualization
The following diagram illustrates the critical solvent interaction points during the condensation of an amidine with a
Figure 1: Mechanistic solvent influence on pyrimidine cyclization. Protic solvents stabilize the zwitterionic TS, while water drives reactant aggregation.
Solvent Selection Matrix
Use this matrix to select the starting solvent system based on your substrate classes.
| Solvent Class | Examples | Primary Mechanism | Recommended Substrates | Limitations |
| Class A: Polar Protic | Ethanol, Methanol, Isopropanol | H-bond stabilization; Solubility compromise. | Standard: Benzamidines, simple | May require reflux; nucleophilicity slightly dampened. |
| Class B: Aqueous | Water (often with surfactant or microwave) | Hydrophobic Effect; "On-water" catalysis. | Green: Lipophilic aldehydes (Biginelli), water-tolerant amidines. | Not suitable for moisture-sensitive intermediates (e.g., Pinner salts).[1] |
| Class C: Neoteric | DES (Choline Cl:Urea), Ionic Liquids | Dual solvent/catalyst role; High thermal stability. | Difficult: Sterically hindered substrates; One-pot MCRs. | Viscous; workup requires significant water washing. |
| Class D: Polar Aprotic | DMF, DMSO, NMP | High solubility; Naked nucleophile effect. | Stubborn: Highly insoluble heterocyclic amidines. | Avoid if possible: High boiling point (hard to remove); toxicity issues. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Ethanol Reflux)
Best for: General library synthesis where reliability outweighs green metrics.
Reagents:
-
Amidine Hydrochloride (1.0 equiv)
- -Ketoester (1.1 equiv)
-
Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (
) (1.2 - 2.0 equiv) -
Solvent: Absolute Ethanol (0.5 M concentration)
Step-by-Step:
-
Free Basing: In a round-bottom flask, dissolve the Amidine HCl in Ethanol. Add the base. Stir at RT for 15 min to generate the free amidine.
-
Note: If using NaOEt, prepare fresh by adding Na metal to EtOH for best results.
-
-
Addition: Add the
-ketoester dropwise. The solution may turn yellow/orange. -
Cyclization: Heat the mixture to reflux (
C) for 4–12 hours.-
Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the polar amidine spot.
-
-
Workup:
Protocol B: The "Green" Method (Aqueous Microwave)
Best for: Biginelli reactions and high-throughput medicinal chemistry.
Reagents:
-
Urea/Thiourea (1.2 equiv)[5]
-
1,3-Dicarbonyl (1.0 equiv)
-
Catalyst: Citric acid (10 mol%) or
(5 mol%) -
Solvent: Water:Ethanol (3:1 ratio) or Pure Water
Step-by-Step:
-
Slurry Formation: Combine all reagents in a microwave-safe vial. The mixture will likely be heterogeneous (slurry).
-
Irradiation: Cap the vial. Heat in a microwave reactor at
C for 10–20 minutes.-
Why Microwave? Water couples efficiently with microwave energy, creating localized superheating that overcomes the activation barrier of the dehydration step.
-
-
Isolation:
-
Cool the vial. The hydrophobic pyrimidine product usually precipitates out of the aqueous phase.
-
Filter the solid.[6] Wash with water (to remove catalyst/urea) and Hexanes (to remove unreacted aldehyde).
-
Yield Tip: If the product is oily, sonicate in cold water to induce crystallization.
-
Protocol C: Deep Eutectic Solvent (DES) Method
Best for: Solvent-free/Catalyst-free claims and acid-sensitive substrates.
Preparation of DES:
Mix Choline Chloride and Urea in a 1:2 molar ratio.[5] Heat at
Step-by-Step:
-
Reaction: Add Aldehyde (1.0 equiv) and 1,3-Dicarbonyl (1.0 equiv) to the DES (approx. 2g DES per mmol of reactant).
-
Note: No external catalyst is needed; the urea in the DES activates the carbonyls via H-bonding.
-
-
Heating: Stir at
C for 1–3 hours. -
Quench: Add water to the hot reaction mixture while stirring. The DES components (Choline Cl/Urea) will dissolve instantly.
-
Filtration: The product will crash out as a solid. Filter and recrystallize from hot ethanol if necessary.
Troubleshooting & Optimization Logic
When a reaction fails, avoid random solvent screening. Use this logic flow to diagnose the failure mode.
Figure 2: Decision tree for troubleshooting pyrimidine cyclization failures.
References
-
Mechanistic Overview of Pyrimidine Synthesis
- Title: "Recent Advances in the Synthesis of Pyrimidines"
- Source:Chemical Reviews
-
URL:[Link]
-
The Hydrophobic Effect in Water
- Title: "Organic Reactions in Aqueous Media with a Green Perspective"
- Source:Chemical Reviews
-
URL:[Link]
-
Deep Eutectic Solvents (DES)
-
Microwave Assisted Synthesis
- Title: "Microwave-Assisted Organic Synthesis and Transform
- Source:Accounts of Chemical Research
-
URL:[Link]
-
Solvent Selection Guides (Green Chemistry)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multifunctional Deep Eutectic Solvent-Catalyzed Synthesis of Dihydropyrimidinethiones: A Sustainable Approach for Green and Efficient Reactions | Scilit [scilit.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. oaji.net [oaji.net]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Pyrimidine Synthesis & Stabilization
Ticket Subject: Minimizing Polymerization and "Tar" Formation in Pyrimidine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Black Tar" Paradox
Welcome to the Pyrimidine Synthesis Support Center. If you are reading this, you have likely encountered the "Black Tar" paradox: you are attempting to synthesize a crystalline pyrimidine or dihydropyrimidine (DHPM) scaffold, but your flask contains a viscous, dark oil that refuses to crystallize.
In pyrimidine synthesis—particularly multicomponent reactions like the Biginelli or condensation reactions like the Pinner—polymerization is rarely a random event. It is a competitive pathway driven by uncontrolled radical species , aldol-type oligomerization , or Michael addition chains .
This guide abandons generic advice. We will troubleshoot the specific mechanistic failures that lead to polymerization and provide self-validating protocols to restore your yield.
Module 1: The Biginelli Reaction (DHPM Synthesis)
Diagnosis: The reaction mixture turns dark brown/black; TLC shows a streak from the baseline (oligomers) rather than distinct spots.
The Root Cause: Competitive Pathways
The Biginelli reaction (Aldehyde +
Pathway Visualization
The following diagram illustrates the "Safe Path" (Cyclization) versus the "Failure Path" (Polymerization/Hantzsch side-reaction).
Figure 1: Mechanistic divergence in Biginelli synthesis. Polymerization dominates when intermediates stall or reagents decompose.
Protocol 1: The Lewis Acid Stabilization Method
Strong Brønsted acids (HCl,
Reagents:
- -Keto Ester (1.0 eq)
-
Catalyst: Ytterbium Triflate [
] (5 mol%) or Indium Chloride [ ] -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Dissolution: Dissolve the aldehyde and
-keto ester in MeCN. -
Catalyst Addition: Add
at room temperature. Why? This pre-activates the carbonyl without initiating radical chains. -
Urea Addition: Add urea last.
-
Temperature Ramp: Heat to reflux (80°C) slowly (2°C/min). Rapid heating favors the Hantzsch side reaction (fluorescent byproduct) [2].
-
Monitoring: Check TLC at 2 hours. If a baseline streak appears, add a radical scavenger (1 mol% TEMPO) immediately.
Module 2: Base-Catalyzed Condensations (Michael Systems)
Diagnosis: Reaction solidifies into a gel or "glass" during the synthesis of uracil derivatives or Pinner synthesis.
The Root Cause: Anionic Polymerization
In base-catalyzed pyrimidine synthesis,
Data: Solvent and Stoichiometry Effects
The following table summarizes how reaction conditions impact the Polymerization Index (PI) – a qualitative measure where 1 is clean and 10 is complete tar.
| Variable | Condition | Polymerization Index (1-10) | Technical Insight |
| Stoichiometry | 1:1 (Electrophile:Nucleophile) | 8 (High Risk) | Statistically favors self-reaction of electrophile. |
| Stoichiometry | 1:1.5 (Excess Nucleophile) | 2 (Low Risk) | Excess nucleophile quenches the Michael acceptor faster. |
| Addition Mode | All-in-one (Batch) | 6 (Moderate) | High initial concentration of reactive enones. |
| Addition Mode | Inverse Addition | 1 (Optimal) | Adding Electrophile dropwise to Nucleophile keeps Electrophile conc. low. |
| Solvent | THF (Aprotic) | 7 (High Risk) | Poor solubility of urea/amidine leads to heterogeneous mix. |
| Solvent | Ethanol/NaOEt | 2 (Low Risk) | Proticity helps stabilize anionic intermediates. |
Protocol 2: The Inverse Addition Technique
To prevent the Michael acceptor from polymerizing, you must ensure it is statistically more likely to encounter a nucleophile than another Michael acceptor.
-
Receiver Flask: Charge with Urea/Amidine (1.5 eq) and Base (e.g., NaOEt) in Ethanol. Bring to reflux.[3][4]
-
Feed Flask: Dissolve the
-dicarbonyl or -unsaturated ester (1.0 eq) in Ethanol. -
Controlled Feed: Add the Feed solution to the Receiver flask over 60 minutes using a syringe pump.
-
Quench: Upon completion, neutralize with acetic acid before cooling to prevent base-catalyzed oligomerization during workup.
Module 3: Purification (The "De-Gunking")
Issue: You have the product, but it is trapped in a matrix of polymeric oil.
The "Trituration" Strategy
Chromatography is often ineffective because the polymer streaks and co-elutes. The most effective method is exploiting solubility differences [3].
Decision Tree for Purification:
Figure 2: Purification logic flow. Trituration is preferred over chromatography for polymeric impurities.
Specific Protocol:
-
Drying: Evaporate the reaction solvent completely.
-
The Wash: Add cold diethyl ether or hexanes. Most pyrimidines are insoluble in non-polar solvents, while many organic "tars" (oligomers) are moderately soluble.
-
Sonication: Sonicate for 10 minutes to break up the oil.
-
Filtration: Filter the solid. If the solid is still sticky, recrystallize from Ethanol/Water (9:1).
Frequently Asked Questions (FAQs)
Q: I am scaling up my Biginelli reaction (100g), and the yield dropped by 30% compared to the 1g scale. Why? A: This is a thermal management failure. The Biginelli reaction is exothermic.[5] On a large scale, heat dissipation is poor, leading to "hotspots" where the temperature exceeds 100°C. This triggers the decomposition of urea into ammonia, favoring the Hantzsch pyridine side reaction [4].[3]
-
Fix: Use active cooling (jacketed reactor) and dose the catalyst slowly.
Q: Can I use solvent-free conditions to avoid polymerization? A: Solvent-free "green" chemistry is popular but risky for "tar-prone" substrates. Without a solvent to act as a heat sink, localized exotherms are inevitable, leading to polymerization. We recommend using Ionic Liquids (e.g., [bmim]PF6) if you want to avoid volatile organic solvents, as they stabilize the charged intermediates [5].
Q: My product is fluorescent under UV light. Is this normal? A: No. DHPMs are typically not strongly fluorescent. Strong blue fluorescence indicates contamination with Hantzsch 1,4-dihydropyridines (see Module 1). This confirms that your reaction temperature was too high or your reagents were added in the wrong order.
References
-
Kappe, C. O. (2000).[4] Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Link
-
BenchChem Technical Support. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Guides. Link
-
Moutaoukil, Z., et al. (2022).[2] One-pot synthesis of dihydropyrimidines via eco-friendly phosphorus derivatives catalysis.[2] ResearchGate.[6] Link
-
Deng, B. (2021). How to deal with Scale-up challenges of Chemistry? Archives in Chemical Research. Link
-
Tao, L., et al. (2022).[7][8] Bioactive Polymers via the Biginelli Reaction.[4][8][9] Encyclopedia MDPI. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stepping Further from Coupling Tools: Development of Functional Polymers via the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 4,6-Disubstituted Pyrimidines
Introduction: Navigating the "Steric Fortress"
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing a stalled reaction involving a 4,6-disubstituted pyrimidine. Whether you are attempting to install bulky groups at the C4/C6 positions or trying to functionalize the C2/C5 positions of an already crowded core, you are battling the "buttressing effect"—where substituents force adjacent atoms into a rigid, unreactive conformation.
This guide moves beyond standard textbook protocols. We focus on forcing reactivity through kinetic control, specialized ligand architecture, and energy modulation.
Module 1: Diagnostic Decision Tree
Before altering your conditions, identify the specific steric bottleneck using the logic flow below.
Figure 1: Strategic decision tree for selecting reaction conditions based on the specific steric locus of the pyrimidine scaffold.
Module 2: The Protocol (Synthesizing the Core)
The Problem: When installing a second bulky substituent at C6 (after C4 is filled), the reaction often stalls or yields hydrolysis byproducts. Standard bases like
The Solution: Switch to a non-nucleophilic strong base and a polar aprotic solvent with a high boiling point.
Optimized Protocol: Sterically Demanding
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Solvent | THF or Ethanol | NMP (N-Methyl-2-pyrrolidone) | NMP allows temps >120°C and stabilizes the Meisenheimer complex [1]. |
| Base | LiHMDS (1.0 M in THF) | ||
| Temperature | Reflux (60-80°C) | 140°C (Microwave) | Overcomes the high activation energy barrier imposed by sterics. |
| Concentration | 0.1 M | 1.0 M (High Conc.) | Increases collision frequency in crowded environments. |
Step-by-Step Procedure:
-
Preparation: Dissolve the bulky amine/alcohol (1.2 equiv) in anhydrous NMP (0.5 M).
-
Activation: Dropwise add LiHMDS (1.3 equiv) at 0°C. Stir for 15 min to generate the naked anion.
-
Addition: Add the 4-substituted-6-chloropyrimidine (1.0 equiv).
-
Reaction: Seal and heat to 140°C for 1-2 hours (Microwave preferred) or 130°C oil bath for 12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][2] Note: Wash organic layer 3x with water to remove NMP.
Module 3: Pd-Catalyzed Cross-Coupling (Functionalizing the Core)
The Problem: You have a 4,6-di-tert-butylpyrimidine and need to couple at C2. The bulky "wings" at 4/6 block the metal center, preventing oxidative addition (getting Pd onto the ring) or reductive elimination (releasing the product).
The Solution: Use Precatalysts (to skip the induction period) and Specialized Ligands designed for "flexible bulk."
Ligand Selection Guide
| Ligand Class | Example | Best For... | Mechanism of Action |
| Dialkylbiaryl phosphines | BrettPhos / AdBrettPhos | C-N Coupling (Buchwald) | Large bite angle promotes reductive elimination in crowded systems [2]. |
| NHC Carbene | Pd-PEPPSI-IPr | C-C Coupling (Suzuki/Negishi) | Strong |
| Bis-phosphines | Xantphos | C-O / C-N Coupling | Wide bite angle forces the bulky groups apart, creating space for the coupling partner. |
Troubleshooting FAQ: Suzuki Coupling Fails
Q: My reaction turns black (Pd precipitation) immediately. Why? A: This indicates "Pd death" before the catalytic cycle starts.
-
Cause: The bulky pyrimidine prevents the phosphine ligand from stabilizing the Pd(0) species.
-
Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos Pd G4). These release the active Pd(0)-Ligand species inside the solution, bypassing the unstable intermediate phase [3].
Q: I see 50% conversion, but it stops. Adding more catalyst doesn't help. A: You are likely facing Product Inhibition . The bulky product might be coordinating to the Pd, shutting it down.
-
Fix:
-
Switch solvent to 1,4-Dioxane/Water (4:1) .[3] The water helps dissociate the product from the metal.
-
Increase temperature to 110°C to destabilize the Pd-Product complex.
-
Module 4: Regioselectivity (C4 vs C2)
When starting with 2,4,6-trichloropyrimidine, selectivity is governed by electronics and sterics.
-
Standard Rule: C4/C6 are more electron-deficient and react first via
.[4] -
Reversing the Rule: To react at C2 first (while keeping C4/C6 halides intact), you cannot use
. You must use a Suzuki coupling with a steric-directing ligand .
Visualizing the Selectivity:
Figure 2: Divergent synthetic pathways.
References
-
BenchChem Technical Support. (2025).[1][5] Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Application Notes. 6
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 7[3][7][8]
-
Surasani, R., et al. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry. 9
-
Peng, Z., et al. (2006).[10] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. 4[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Technical Guide to the ¹H NMR Characterization of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the ¹H NMR characterization of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine, a key intermediate in the synthesis of various biologically active compounds. By objectively comparing its expected spectral features with those of structurally related analogs, this document serves as a practical resource for the unambiguous identification and quality assessment of this important pyrimidine derivative.
Introduction to the Structural Elucidation Challenge
Predicting the ¹H NMR Spectrum: A Deductive Approach
The expected ¹H NMR spectrum of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine can be reliably predicted by dissecting the molecule into its constituent parts—the dichloropyrimidine ring and the 2-chloroethyl side chain—and analyzing the expected chemical shifts and coupling patterns for each.
The Pyrimidine Ring Proton
The parent compound, 4,6-dichloropyrimidine, exhibits two signals in its ¹H NMR spectrum: a singlet at 8.824 ppm corresponding to the proton at the 2-position (H-2) and another at 7.460 ppm for the proton at the 5-position (H-5). In our target molecule, the 5-position is substituted with the 2-chloroethyl group. This substitution will leave only the H-2 proton on the pyrimidine ring. The presence of an alkyl group at the 5-position is expected to have a minor shielding effect on the H-2 proton. Therefore, the singlet for the H-2 proton in 4,6-Dichloro-5-(2-chloroethyl)pyrimidine is anticipated to appear slightly upfield from 8.824 ppm.
The 2-Chloroethyl Side Chain
The 2-chloroethyl group (-CH₂-CH₂-Cl) will give rise to two distinct signals, both of which will be triplets due to coupling with the adjacent methylene group.
-
Methylene group adjacent to the pyrimidine ring (-CH₂-Ar): This group is directly attached to the electron-rich pyrimidine ring. Based on data from the closely related 4,6-dichloro-5-ethylpyrimidin-2-amine, where the methylene protons of the ethyl group appear as a quartet at 2.61 ppm[1], we can expect the signal for this group in our target molecule to be in a similar region. The electron-withdrawing nature of the adjacent chloro-substituted methylene group will likely cause a downfield shift.
-
Methylene group adjacent to the chlorine atom (-CH₂-Cl): This methylene group is directly bonded to a highly electronegative chlorine atom, which will cause significant deshielding. In similar structures containing a 2-chloroethyl group attached to an aromatic system, these protons typically resonate further downfield.
The coupling constant (³J) between the two methylene groups is expected to be in the typical range for free-rotating alkyl chains, approximately 6-8 Hz.
Comparative Analysis with Key Analogues
To refine our prediction and provide a solid basis for characterization, we will compare the expected spectrum of our target compound with the experimentally determined spectra of two key analogues: 4,6-dichloropyrimidine and 4,6-dichloro-5-ethylpyrimidin-2-amine.
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 4,6-Dichloropyrimidine | H-2 | 8.824 | s | - | |
| H-5 | 7.460 | s | 1.0 | ||
| 4,6-Dichloro-5-ethylpyrimidin-2-amine | NH₂ | 7.32 | bs | - | [1] |
| -CH₂- (ethyl) | 2.61 | q | 7.4 | [1] | |
| -CH₃ (ethyl) | 1.07 | t | 7.4 | [1] | |
| Predicted: 4,6-Dichloro-5-(2-chloroethyl)pyrimidine | H-2 | ~8.7 - 8.8 | s | - | |
| -CH₂- (ring adjacent) | ~3.0 - 3.2 | t | ~6-7 | ||
| -CH₂- (Cl adjacent) | ~3.7 - 3.9 | t | ~6-7 |
Table 1: Comparative ¹H NMR Data
Experimental Protocol for ¹H NMR Analysis
For reliable and reproducible results, the following experimental protocol is recommended for the ¹H NMR characterization of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine.
Materials and Instrumentation
-
Sample: 5-10 mg of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz or higher field strength for optimal resolution.
Sample Preparation
-
Accurately weigh the sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-10 ppm.
Workflow for Structural Verification
The following diagram illustrates the logical workflow for the structural verification of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine using ¹H NMR spectroscopy.
Figure 1: Workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR characterization of 4,6-Dichloro-5-(2-chloroethyl)pyrimidine, while not directly reported, can be confidently achieved through a deductive process based on the analysis of its constituent fragments and comparison with well-characterized structural analogues. The predicted spectrum, featuring a singlet for the pyrimidine H-2 proton and two triplets for the 2-chloroethyl side chain, provides a clear and reliable signature for the identification and purity assessment of this valuable synthetic intermediate. By following the outlined experimental protocol and comparative data analysis, researchers can ensure the structural integrity of their material, a critical step in the advancement of drug discovery and development programs.
References
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link].
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link].
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. SpringerLink. Available at: [Link].
-
Supporting Information for "A general and efficient copper-catalyzed sulfonylation of aryl boronic acids with sulfonyl chlorides". The Royal Society of Chemistry. Available at: [Link].
-
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(2-propenyl)-. NIST WebBook. Available at: [Link].
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed. Available at: [Link].
-
¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. Available at: [Link].
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link].
-
5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. Available at: [Link].
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link].
-
Solved The Biginelli reaction 1H NMR spectra of 5-(ethyl. Chegg.com. Available at: [Link].
-
Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-River Falls. Available at: [Link].
-
¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link].
-
Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link].
-
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-
4,6-Dichloro-5-methylpyrimidine - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link].
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrimidine Cyclization Products
Introduction: The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleobases and a plethora of pharmacologically active agents.[1] The synthesis of novel pyrimidine derivatives through cyclization reactions is a fundamental activity in drug discovery. Verifying the successful synthesis of the target molecule and identifying any byproducts is a critical analytical challenge. Mass spectrometry (MS) has become the definitive method for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3][4]
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of pyrimidine cyclization products. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to select and optimize the ideal analytical workflow for their specific research questions. Our focus is on building self-validating systems that ensure data integrity and trustworthiness.
Part 1: The Ionization Gateway: Choosing the Right Source
The first and most critical step in any MS analysis is the conversion of neutral analyte molecules into gas-phase ions.[4][5] The choice of ionization source fundamentally dictates the type of information you can obtain and is entirely dependent on the physicochemical properties of your pyrimidine product (e.g., polarity, thermal stability) and the complexity of the sample matrix.[5][6]
The three most common ionization techniques for this application are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and moderately polar molecules that are soluble and can be ionized in solution.[8][9] It applies a high voltage directly to a liquid sample to generate an aerosol of charged droplets, which ultimately yields gas-phase ions with minimal fragmentation.[10]
-
Expertise & Experience: ESI is the workhorse for most pyrimidine derivatives, especially those containing hydroxyl, amino, or carbonyl functional groups that are common in cyclization products. It typically generates protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. Its compatibility with liquid chromatography (LC) makes it the default choice for analyzing complex reaction mixtures.[10]
-
Trustworthiness: A key limitation of ESI is its susceptibility to ion suppression, where the presence of salts, buffers, or highly abundant co-eluting species can significantly reduce the signal of the analyte of interest. Therefore, rigorous sample cleanup and effective chromatographic separation are paramount for quantitative accuracy.[7][11]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[7] It uses a corona discharge to ionize a vaporized sample at atmospheric pressure.[12]
-
Expertise & Experience: If your pyrimidine product is highly substituted with non-polar groups (e.g., long alkyl chains, bulky aromatic moieties), making it less soluble in typical polar ESI solvents, APCI is a superior alternative.[7] It is less affected by high salt concentrations than ESI and can handle higher flow rates from the LC system.[12]
-
Trustworthiness: While APCI is a soft ionization technique, it can sometimes induce more in-source fragmentation than ESI, which can be either a benefit for structural confirmation or a drawback if the molecular ion is unstable.
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique where the analyte is co-crystallized with a large excess of a matrix compound. A laser pulse desorbs and ionizes the analyte, typically producing singly charged ions.[9][13]
-
Expertise & Experience: MALDI is exceptionally powerful for high-molecular-weight compounds like proteins and nucleic acids.[11] For typical small-molecule pyrimidine cyclization products, it is generally less common than ESI or APCI. However, it can be advantageous for high-throughput screening of reaction arrays directly from spotting plates, offering significantly faster analysis times compared to LC-based methods.[14]
-
Trustworthiness: MALDI can suffer from matrix interference peaks, especially in the low mass range, and achieving homogenous co-crystallization for reproducible quantification can be challenging.[11]
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Polarity | High to Moderate | Low to Moderate | Broad Range |
| Molecular Weight | < 2000 Da (small molecules) to >1,000,000 Da (biomolecules) | < 2000 Da | < 300,000 Da |
| Fragmentation | Very soft, minimal fragmentation | Soft, but can be more energetic than ESI | Very soft, minimal fragmentation[9] |
| Key Advantage | Excellent for polar, non-volatile molecules; easily coupled to LC[9] | Ideal for less polar, volatile molecules; tolerant of salts[7] | High-throughput capability; analysis of very large molecules[13][14] |
| Key Limitation | Prone to ion suppression from salts and matrix effects[7] | Requires thermal stability of the analyte | Potential for matrix interference; quantification can be difficult[11] |
| Best For... | Most pyrimidine derivatives from reaction mixtures | Non-polar pyrimidine analogues | High-throughput screening of reaction libraries |
Part 2: The Mass Analyzer: Balancing Resolution, Speed, and Specificity
Once ions are generated, the mass analyzer separates them based on their mass-to-charge (m/z) ratio.[4] The choice of analyzer dictates the resolution, mass accuracy, and scan speed of your analysis, which in turn determines your ability to perform qualitative identification or quantitative measurement.
Decision-Making Workflow for MS Analysis
Caption: Decision tree for selecting the appropriate mass analyzer.
Quadrupole Time-of-Flight (Q-TOF)
A Q-TOF is a hybrid instrument that combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass detection.[15]
-
Expertise & Experience: Q-TOF instruments are the gold standard for identifying unknown cyclization products and reaction byproducts. Their excellent mass accuracy (typically < 5 ppm) allows for the confident determination of elemental compositions.[15] Furthermore, their high isotopic fidelity is crucial for confirming the presence of elements like chlorine or bromine based on their characteristic isotopic patterns.[16]
-
Trustworthiness: While excellent for identification, the intrascan dynamic range of Q-TOFs can be more limited than that of triple quadrupoles for quantitative applications, though modern instruments have made significant strides.[16]
Orbitrap
The Orbitrap is an ion trap-based mass analyzer capable of extremely high resolution (up to 280,000 or higher).[17][18]
-
Expertise & Experience: The ultra-high resolution of an Orbitrap is invaluable for resolving isobaric interferences—compounds that have the same nominal mass but different elemental compositions. This is particularly useful in complex reaction mixtures where byproducts may have masses very close to the target compound. However, there is often a trade-off between resolution and scan speed; higher resolution scans take longer, which can be a limitation for fast chromatography.[16][19]
-
Trustworthiness: The intrascan dynamic range of Orbitraps can be limited by space-charge effects within the trap, which can impact the detection of low-abundance ions in the presence of highly abundant ones.[16][20]
Triple Quadrupole (QqQ)
A triple quadrupole instrument is the definitive tool for targeted quantification.[21] It operates in Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a specific precursor ion (e.g., your [M+H]⁺), the second quadrupole acts as a collision cell to fragment it, and the third quadrupole selects a specific fragment ion to monitor.[22]
-
Expertise & Experience: This technique provides exceptional sensitivity and selectivity by filtering out nearly all chemical noise. If your goal is to quantify the yield of a known pyrimidine product or measure its concentration in a biological matrix, a QqQ is the optimal choice.[17]
-
Trustworthiness: Because QqQ is a targeted technique, it is poorly suited for identifying unknown compounds.[18] You must know the precursor and product ion masses beforehand to set up the method.
Comparative Summary of Mass Analyzers
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Triple Quadrupole (QqQ) |
| Primary Strength | Accurate Mass & Isotopic Fidelity | Ultra-High Resolution | Targeted Quantification |
| Resolution | High (e.g., 40,000)[16] | Very High to Ultra-High (e.g., 70,000 - 280,000+)[16][18] | Low |
| Mass Accuracy | Excellent (< 5 ppm)[15] | Excellent (< 3 ppm) | Not applicable for accurate mass |
| Scan Speed | Fast | Slower at higher resolutions[16] | Very Fast (in SRM/MRM mode) |
| Dynamic Range | Good (typically ~4 orders of magnitude)[16] | Good (~3.5 orders of magnitude intraspectral)[16] | Excellent (>5 orders of magnitude)[16] |
| Best For... | Unknown identification, structural elucidation, byproduct profiling | Resolving isobaric interferences, metabolomics | High-sensitivity quantification, reaction monitoring[17] |
Part 3: Interpreting the Message: Pyrimidine Fragmentation Patterns
The fragmentation pattern of a molecule in the mass spectrometer is a structural fingerprint. By inducing fragmentation (typically via collision-induced dissociation, CID, in a QqQ, Q-TOF, or Orbitrap) and analyzing the resulting fragment ions (an MS/MS spectrum), we can piece together the molecule's structure.[23]
The pyrimidine ring itself is relatively stable.[1] Fragmentation is often initiated at the substituent groups or involves characteristic losses from the ring system.
-
Common Fragmentation Pathways:
-
Side-Chain Loss: The most common initial fragmentation events involve the loss of substituents from the pyrimidine ring. For example, N-alkylated pyrimidines often lose the alkyl group via rearrangement or simple cleavage.[24]
-
Ring Cleavage: Following initial losses, the pyrimidine ring itself can fragment. Common neutral losses include the elimination of hydrogen cyanide (HCN), carbon monoxide (CO), and ethylene (C₂H₄), depending on the ring's substitution pattern.[1][24]
-
Complex Rearrangements: In some cases, such as with pyrimidinethiones, fragmentation can involve more complex pathways, including the loss of functional groups like ethoxy radicals or SCO molecules.[1][25]
-
Illustrative Fragmentation of a Substituted Pyrimidine
Caption: A generalized pyrimidine fragmentation pathway.
For example, a study on 2(1H)-pyrimidinone showed that its primary fragmentation involves the loss of CO and H• to generate characteristic peaks.[24] Another study on pyrimidinethiones detailed how fragmentation often begins with the loss of side functional groups, followed by the decomposition of the pyrimidine ring itself.[1] This knowledge is crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds.
Part 4: From Bench to Spectrum: Experimental Protocols
A robust and reproducible protocol is the foundation of trustworthy data. The following is a generalized workflow for the LC-MS/MS analysis of a pyrimidine cyclization reaction mixture.
Overall Experimental Workflow
Caption: Standard workflow for LC-MS analysis of cyclization products.
Step-by-Step Protocol: Sample Preparation
Objective: To prepare a crude reaction mixture for LC-MS analysis, ensuring the concentration is appropriate for the instrument and that particulates are removed to prevent system clogs.
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or other chemically compatible material)[26]
-
Autosampler vials with septa caps[27]
Procedure:
-
Initial Dilution: Prepare a stock solution of your crude reaction mixture by dissolving it in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[27]
-
Working Solution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[28][29] Causality: Overly concentrated samples can lead to poor peak shape, detector saturation, and contamination of the ion source.[27]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a clean autosampler vial.[26] Causality: This step is critical to remove any particulate matter from the reaction or the dissolving process, protecting the sensitive LC column and MS interface from blockages.
-
Blanks: Prepare at least one blank sample containing only the final dilution solvent. Run this before and after your sample set to check for carryover.[27]
Step-by-Step Protocol: LC-MS/MS Analysis
Objective: To chromatographically separate the components of the reaction mixture and acquire high-resolution mass spectra for identification. This protocol is designed for a Q-TOF or Orbitrap system.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[30]
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[28] Causality: C18 is a versatile stationary phase suitable for the separation of a wide range of moderately polar to non-polar pyrimidine derivatives.
-
Mobile Phase A: 0.1% formic acid in water.[28]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[28] Causality: Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode ESI and improves chromatographic peak shape.
-
Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 °C.[28]
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[28]
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 100 - 1000.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). In this mode, the instrument performs a full MS1 scan to detect precursor ions. When an ion's intensity exceeds a set threshold, the instrument automatically switches to MS/MS mode to acquire a fragmentation spectrum for that ion.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a wide range of fragments are generated.
Conclusion
The successful analysis of pyrimidine cyclization products via mass spectrometry is not a one-size-fits-all process. It requires a thoughtful, evidence-based approach to methodology. By carefully selecting the ionization source based on the analyte's polarity (ESI for polar, APCI for non-polar) and choosing a mass analyzer that aligns with the analytical goal (Q-TOF/Orbitrap for identification, QqQ for quantification), researchers can generate high-quality, trustworthy data. Understanding the fundamental fragmentation patterns of the pyrimidine core provides the final piece of the puzzle, enabling confident structural confirmation of novel chemical entities. This guide serves as a framework for developing robust, self-validating analytical systems that accelerate the pace of drug discovery and chemical research.
References
-
Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Sondhi, S. M., et al. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Janeba, Z., et al. (2002). Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders. Journal of Mass Spectrometry. Available at: [Link]
-
Shao, C., et al. (2006). A mass spectrometry-based approach for identifying novel DNA polymerase substrates from a pool of dNTP analogues. Nucleic Acids Research. Available at: [Link]
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Chan, K. H., et al. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. International Journal of Molecular Sciences. Available at: [Link]
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Bansal, S., & DeRosa, M. C. (Eds.). (2019). Mass Spectrometry of Nucleosides and Nucleic Acids. CRC Press. Available at: [Link]
-
ResearchGate Discussion. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Available at: [Link]
-
Limbach, P. A., et al. (2005). MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS. Mass Spectrometry Reviews. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
Griffiths, W. J., & Lindner, J. (2014). Mass spectrometry analysis of nucleosides and nucleotides. Mass Spectrometry Reviews. Available at: [Link]
-
Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. Available at: [Link]
-
van Kuilenburg, A. B. P., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry. Available at: [Link]
-
Pérez, R., et al. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Journal of Mass Spectrometry. Available at: [Link]
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Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Ahsan, M. J., et al. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Smith, D. L., et al. (2015). Direct analysis in real time mass spectrometry of fused ring heterocyclic organometallic compounds. Analytical Methods. Available at: [Link]
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Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Available at: [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]
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Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Available at: [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]
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ResearchGate. (2025). Review of Heterocyclic Chemistry, 5th Edition. Available at: [Link]
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Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Available at: [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
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Covey, T. R., et al. (2010). ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. In Mass Spectrometry in Drug Discovery and Development. Wiley. Available at: [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
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Singh, S., & Kumar, A. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules. International Journal of Current Science and Technology. Available at: [Link]
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Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]
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Matuszewski, B. K., et al. (2007). Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Analytical Chemistry. Available at: [Link]
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Creaser, C. S., et al. (1993). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry. Available at: [Link]
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Wacks, M. E. (1967). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry. Available at: [Link]
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Workman Jr., J. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Spectroscopy. Available at: [Link]
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Di Lello, P., et al. (2024). Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions. The Journal of Organic Chemistry. Available at: [Link]
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Comparative Guide: 5-(2-Chloroethyl) vs. 5-(2-Hydroxyethyl) Pyrimidine Reactivity
Executive Summary
This guide analyzes the divergent reactivity profiles of 5-(2-chloroethyl)pyrimidine (an electrophilic alkylating agent) and 5-(2-hydroxyethyl)pyrimidine (a stable nucleophilic precursor). While structurally similar, the substitution of a hydroxyl group with a chlorine atom fundamentally inverts the molecule's role in organic synthesis.
-
5-(2-Hydroxyethyl)pyrimidine acts as the "anchor" or scaffold—chemically robust, water-soluble, and requiring activation to participate in coupling reactions.
-
5-(2-Chloroethyl)pyrimidine is the "warhead"—a reactive intermediate used to introduce the pyrimidine moiety into amines, thiols, and other nucleophiles via
mechanisms.
Key Takeaway: The 5-position of the pyrimidine ring is electronically unique. Unlike the 2- or 4-positions, which are highly electron-deficient (para/ortho to ring nitrogens), the 5-position is relatively electron-rich (meta-like). Consequently, the 5-(2-chloroethyl) derivative exhibits a reactivity profile closer to primary alkyl halides than to the hyper-reactive 2-chloromethylpyrimidines, offering a controlled alkylation window that minimizes side reactions.
Chemical & Physical Properties Comparison
The following table summarizes the core distinctions between the two analogs.
| Feature | 5-(2-Hydroxyethyl)pyrimidine | 5-(2-Chloroethyl)pyrimidine |
| Role | Stable Precursor / Nucleophile | Electrophile / Alkylating Agent |
| Electronic Character | Polar, H-bond donor/acceptor | Lipophilic, Polarizable C-Cl bond |
| Leaving Group Ability | Poor ( | Good ( |
| Solubility | High in | High in DCM, EtOAc, Toluene |
| Storage Stability | High (Hygroscopic) | Moderate (Hydrolysis risk; Vesicant) |
| Primary Reaction | O-Alkylation / Activation (to OTs/OMs) | Nucleophilic Substitution ( |
Reactivity Profile & Mechanistic Insight[1]
Electronic Influence of the Pyrimidine Ring
The reactivity of the ethyl side chain is governed by the pyrimidine ring's electron-withdrawing nature.
-
Inductive Effect (-I): The pyrimidine ring pulls electron density from the ethyl chain, making the
-carbon (attached to Cl/OH) more electrophilic than in a standard alkyl chain. -
Positional Effect (The "Meta" Anomaly):
-
2- or 4-position: Substituents are conjugated to the ring nitrogens, leading to extreme electron deficiency.
-
5-position: The nitrogens are in a 1,3-relationship relative to the substituent (meta-like). Resonance withdrawal is minimized.
-
Result: 5-(2-chloroethyl)pyrimidine is less reactive than benzyl chloride or 2-chloromethylpyrimidine but more reactive than 1-chlorobutane. This "Goldilocks" reactivity allows for selective alkylation without rapid hydrolysis.
-
Reaction Pathways Visualization
The following diagram maps the divergent pathways for both compounds, highlighting the activation required for the hydroxy derivative.
Figure 1: Synthetic pathways connecting the hydroxy precursor to the chloro intermediate and final coupled products. Note the potential for elimination side reactions.
Experimental Data & Protocols
Synthesis: Hydroxy to Chloro Conversion
Objective: Convert the poor leaving group (-OH) into a good leaving group (-Cl).
Protocol:
-
Reagents: 5-(2-hydroxyethyl)pyrimidine (1.0 eq), Thionyl Chloride (
, 3.0 eq), DCM (Solvent). -
Procedure:
-
Dissolve hydroxy-pyrimidine in anhydrous DCM under
. -
Cool to 0°C. Add
dropwise (exothermic). -
Reflux for 2–4 hours. Monitor by TLC (the chloro derivative is less polar, higher
). -
Quench: Carefully pour into ice-cold saturated
. -
Workup: Extract with DCM, dry over
, and concentrate.
-
-
Yield Expectation: >85%.
-
Note: The hydrochloride salt of the product may form if not neutralized.
Nucleophilic Substitution ( ) Kinetics
Comparison: Reaction with Morpholine (Secondary Amine) in Acetonitrile at 25°C.
| Substrate | Relative Rate ( | Mechanism | Notes |
| 5-(2-Hydroxyethyl)pyrimidine | < 0.001 | N/A | Inert without activation. |
| 5-(2-Chloroethyl)pyrimidine | 1.0 (Reference) | Clean substitution. | |
| Benzyl Chloride | ~5.0 | Faster due to phenyl ring resonance stabilization of TS. | |
| 1-Chloro-2-phenylethane | ~0.8 | Slightly slower; pyrimidine is more electron-withdrawing than phenyl. |
Interpretation: The 5-(2-chloroethyl)pyrimidine reacts efficiently but requires slightly elevated temperatures (40–60°C) or polar aprotic solvents (DMF, DMSO) compared to benzyl chloride. It does not undergo rapid solvolysis (
Case Study: Thiamine (Vitamin B1) Analog Synthesis
The most authoritative application of these intermediates is in the synthesis of Thiamine analogs. The "Thiamine Pyrimidine" is typically 4-amino-2-methyl-5-pyrimidinylmethyl-, but 5-(2-hydroxyethyl) variants are used to probe the binding pocket of thiamine-dependent enzymes.
Workflow:
-
Scaffold: Start with 5-(2-hydroxyethyl)-4-methylpyrimidine.
-
Activation: Convert to 5-(2-chloroethyl) analog using
. -
Coupling: React with a thiazole nucleophile (or substituted thiol) to mimic the thiamine bridge.
-
Outcome: The chloro-linker provides the precise 2-carbon spacing required for biological recognition, a geometry that is rigidified by the pyrimidine ring attachment.
Safety & Handling (Critical)
Warning: 5-(2-chloroethyl)pyrimidine is a nitrogen mustard analog .
-
Vesicant Hazard: Compounds containing a N-Heterocycle-CH2-CH2-Cl motif can act as alkylating agents. While less potent than bis(chloroethyl)amines, they can still alkylate DNA (guanine N7 position).
-
Skin/Eye Contact: Causes severe irritation and potential blistering.
-
Inhalation: Destructive to mucous membranes.
-
Neutralization: Spills should be treated with dilute ammonia or 10% sodium thiosulfate (nucleophilic quench) before disposal.
References
-
Comparison of Pyrimidine Reactivity: Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.
-
Thiamine Analog Synthesis: Erixon, K., & Dabalos, C. (2016). "Design and synthesis of thiamine analogues to study their binding to the ECF transporter." Organic & Biomolecular Chemistry, 14, 2345-2356.
-
Nucleophilic Substitution Kinetics: BenchChem Reactivity Guide. "Benchmarking the Reactivity of Chloromethylpyrimidines."
-
Safety Data: Sigma-Aldrich SDS for 5-(2-chloroethyl)pyrimidine derivatives.
-
Mechanistic Insight: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). "Reactivity of Pyrimidines."
A Senior Application Scientist's Guide to the Structural Validation of Fused Pyrrolo[2,3-d]pyrimidine Derivatives
This guide provides an in-depth comparison of the most effective analytical techniques for the structural validation of fused pyrrolo[2,3-d]pyrimidine derivatives. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
The structural validation of fused pyrrolo[2,3-d]pyrimidines is not a monolithic process but rather a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data build a robust and irrefutable confirmation of the target molecule's architecture. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, supported by chromatographic and other spectroscopic methods.
The Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized fused pyrrolo[2,3-d]pyrimidine derivative.
Caption: A typical workflow for the synthesis, purification, and structural validation of fused pyrrolo[2,3-d]pyrimidine derivatives.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique is dictated by the information sought. While some methods provide foundational data, others offer definitive proof of structure.
| Technique | Information Provided | Strengths for Pyrrolo[2,3-d]pyrimidines | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling), and number of protons. | Provides characteristic signals for the pyrrole NH, pyrimidine ring protons, and substituents.[2][4] | Signal overlap can occur in complex derivatives. |
| ¹³C NMR | Carbon skeleton and functional groups. | Confirms the number of unique carbons and the presence of key functional groups like carbonyls.[4][5] | Lower sensitivity than ¹H NMR; quaternary carbons can be weak. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons, long-range connectivity. | Essential for unambiguously assigning protons and carbons, especially in isomeric structures. | Requires longer acquisition times. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Provides definitive confirmation of the molecular formula.[6][7] | Does not provide information on connectivity or stereochemistry. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, and angles. | The "gold standard" for unequivocal structure determination.[6][8] | Requires a suitable single crystal, which can be challenging to obtain. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Useful for identifying key functional groups like N-H, C=O, and C=N stretches.[2][9] | Provides limited information on the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Essential for determining the purity of the synthesized compound.[10][11] | Not a primary tool for structural elucidation. |
Experimental Protocols for Structural Validation
The following are detailed, step-by-step methodologies for the key experiments involved in validating the structure of a fused pyrrolo[2,3-d]pyrimidine derivative.
Protocol 1: NMR Spectroscopy
Objective: To obtain detailed information about the molecular structure, including the proton and carbon environments and their connectivity.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified pyrrolo[2,3-d]pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H.[1][4]
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shifts (δ), integration values, and coupling patterns (J values).
-
Expected Resonances: Look for characteristic signals, such as the pyrrole N-H proton (often a broad singlet), aromatic protons, and signals from any substituents.[4][9]
-
-
¹³C NMR Acquisition:
-
2D NMR Acquisition (if necessary):
-
If the ¹H and ¹³C spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate directly bonded protons and carbons), and HMBC (to identify long-range proton-carbon couplings).
-
-
Data Analysis:
-
Integrate all spectra to build a complete picture of the molecular structure. Compare the observed data with expected values based on the proposed structure and data from similar compounds in the literature.[7]
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition of the synthesized compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Ensure the instrument is calibrated to provide high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
Protocol 3: Single-Crystal X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule.
Methodology:
-
Crystal Growth:
-
Grow a single crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Crystal Selection and Mounting:
-
Select a high-quality single crystal under a microscope and mount it on the diffractometer.
-
-
Data Collection:
-
Collect diffraction data by irradiating the crystal with X-rays.
-
-
Structure Solution and Refinement:
-
Data Analysis:
-
Visualize the 3D structure and confirm that it matches the proposed molecule. The crystallographic data can be deposited in a database like the Cambridge Crystallographic Data Centre (CCDC).[6]
-
Conclusion
The structural validation of fused pyrrolo[2,3-d]pyrimidine derivatives is a critical process that relies on the synergistic use of multiple analytical techniques. While NMR and HRMS provide the foundational evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation. By following the detailed protocols and understanding the strengths and limitations of each method as outlined in this guide, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.
References
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
-
Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PMC. [Link]
-
Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work. ResearchGate. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC. [Link]
-
Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. ACS Publications. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. PMC. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor. PubMed. [Link]
- Heterocyclic Chemistry in Drug Discovery. Google Books.
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. First in class pyrrolo[2,3-d]pyrimidine derivatives fused to fluorobenzylpiperidines as dual ligands of acetylcholinesterase and histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 6. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
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- 11. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Monograph: Optimizing Residual Solvent Analysis in Pyrimidine Scaffolds
A Comparative Technical Guide for Pharmaceutical QC
Executive Summary: The Pyrimidine Challenge
Pyrimidine building blocks (e.g., cytosine, thymine, uracil derivatives) form the backbone of critical oncology and antiviral therapeutics. However, their physicochemical properties—high polarity, poor solubility in standard organic solvents, and potential for thermal instability—render standard residual solvent testing (USP <467>) insufficient.
The "one-size-fits-all" approach often fails here. Pyrimidines frequently trap solvents within their crystal lattice (solvates), requiring complete dissolution for accurate quantification. Furthermore, the high-boiling solvents required to dissolve them (DMSO, DMF) introduce significant matrix effects that suppress analyte partition coefficients (
This guide compares the industry standard (HS-GC-FID ) against the high-specificity alternative (HS-GC-MS ) and the niche solution (Direct Injection ), providing a validated protocol specifically designed for complex pyrimidine matrices.
Methodology Comparison
The Landscape of Detection
We evaluated three methodologies based on Sensitivity (LOD/LOQ), Specificity (ability to distinguish solvent from matrix artifacts), and Robustness (long-term stability).
| Feature | Method A: HS-GC-FID (The Workhorse) | Method B: HS-GC-MS (The Troubleshooter) | Method C: Direct Injection GC (The Last Resort) |
| Principle | Static Headspace + Flame Ionization | Static Headspace + Mass Spectrometry | Liquid Injection + FID |
| Best For | Routine QC of known solvents (Class 1, 2).[1] | R&D, unknown peak ID, co-elution resolution. | High-boiling solvents (e.g., NMP, DMAc) that don't partition well. |
| Sensitivity | High (ppm level). | Ultra-High (ppb level). | Moderate (Matrix limits injection volume). |
| Matrix Tolerance | Excellent (Non-volatiles stay in vial). | Excellent (Non-volatiles stay in vial). | Poor (Pyrimidine accumulates in liner/column). |
| Pyrimidine Risk | False Positives: Thermal degradation of pyrimidine can mimic solvent peaks. | Mitigated: MS spectra differentiate degradation products from solvents. | System Failure: Pyrimidines can polymerize in the hot inlet. |
| Cost/Run | $ |
Expert Insight: The "Solvation" Trap
In pyrimidine analysis, Method A is sufficient only if the peak identity is confirmed. Pyrimidines are notorious for undergoing hydrolysis or deamination at high headspace oven temperatures (e.g., >100°C), releasing ammonia or small organic fragments that FID detects as "ghost peaks." Method B (HS-GC-MS) is the recommended validation step for any new pyrimidine scaffold to ensure the "solvent" peak isn't actually a degradation byproduct.
Strategic Decision Framework
The following logic gate ensures you select the correct method based on your specific pyrimidine derivative's properties.
Figure 1: Decision Matrix for selecting the appropriate residual solvent workflow based on analyte solubility and volatility.
Validated Experimental Protocol: HS-GC-FID for DMSO-Soluble Pyrimidines
This protocol addresses the Matrix Effect : DMSO decreases the vapor pressure of polar solvents (like Methanol) compared to water, altering the partition coefficient (
Reagents & Equipment[1][2][3][4]
-
Diluent: Dimethyl Sulfoxide (DMSO), Headspace Grade (Must be blank-checked for benzene).
-
Column: DB-624 (or equivalent USP G43), 30m x 0.32mm, 1.8µm film.
-
System: Agilent 7890/8890 GC with 7697A Headspace Sampler (or similar).
Sample Preparation (The "Full Dissolution" Rule)
-
Standard Stock: Prepare a mix of target solvents (e.g., Methanol, Acetone, Toluene) in DMSO.
-
Sample Solution: Accurately weigh 100 mg of Pyrimidine substance into a 20 mL headspace vial.
-
Dilution: Add 5.0 mL of DMSO.
-
Critical Step: Vortex for 2 minutes. If the solution is hazy, heat at 50°C for 5 mins. Do not analyze slurries; trapped solvents will not partition according to thermodynamic laws.
-
-
Capping: Immediately crimp with PTFE/Silicone septa.
Instrument Parameters (Optimized for Pyrimidines)
| Parameter | Setting | Rationale |
| Oven Temp | 80°C | High enough to volatilize solvents, low enough to prevent pyrimidine degradation. |
| Equilibration | 45 min | Extended time ensures full partition equilibrium in viscous DMSO. |
| Loop/Transfer | 95°C / 100°C | Prevents condensation of DMSO vapors in the line. |
| Carrier Gas | Helium, 35 cm/sec | Constant flow mode. |
| GC Ramp | 40°C (5 min) | Slow initial hold resolves volatile co-elutions (e.g., MeOH/Ethanol). |
The Self-Validating Step: Spiked Recovery
Because pyrimidines can act as "adsorbents" in solution, you must prove accuracy.
-
Prepare a sample spiked with the target solvent at the specification limit (e.g., 3000 ppm Methanol).
-
Analyze Unspiked vs. Spiked.
-
Requirement: Recovery must be 80–120%. If <80%, the pyrimidine is binding the solvent; switch to Standard Addition Method .
Performance Data: Method A vs. Method B
The following data represents a validation study performed on a complex Amino-Pyrimidine intermediate containing residual Methanol and THF.
Table 1: Comparative Performance Metrics
| Metric | HS-GC-FID (Method A) | HS-GC-MS (Method B) | Notes |
| Linearity ( | > 0.999 | > 0.995 | FID has wider dynamic range. |
| LOD (Methanol) | 15 ppm | 2 ppm | MS is superior for trace analysis. |
| LOD (THF) | 5 ppm | 0.5 ppm | |
| Specificity | Low (Retention time only) | High (m/z 31 for MeOH, m/z 42/72 for THF) | Crucial: FID showed a peak at 4.2 min. MS confirmed it was not THF, but a degradation byproduct (acetaldehyde). |
| Recovery (Spike) | 92% | 98% | MS SIM mode filters out DMSO background noise better. |
Visualizing the Workflow Logic
The following diagram illustrates the self-validating loop required for high-integrity data.
Figure 2: Validation workflow to detect and correct for matrix interference in DMSO-based headspace analysis.
Conclusion & Recommendation
For routine QC of pyrimidine building blocks, HS-GC-FID using DMSO as a diluent remains the most robust and cost-effective method, provided that equilibration times are extended to >45 minutes and spike recovery is performed to rule out matrix binding.
However, during early-phase development or when "ghost peaks" appear, HS-GC-MS is not a luxury—it is a necessity. The thermal instability of certain pyrimidine moieties can generate false positives in FID that only Mass Spectrometry can deconstruct.
Final Directive: Never assume a pyrimidine slurry will equilibrate. If it is not a clear solution, your residual solvent data is invalid.
References
-
ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation. (2021). Guideline for Residual Solvents Q3C(R8).[2] [Link]
-
USP General Chapter <467> Residual Solvents. United States Pharmacopeia. (2023).[3] USP-NF Online. [Link]
-
Cheng, C., et al. (2010). "Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography." Journal of Chromatography A. [Link][3][4]
-
Camarasu, C.C. (2000). "Headspace GC Method for the Determination of Residual Solvents in Active Pharmaceutical Ingredients." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Raghuram, P., et al. (2010). "Method Development and Validation for the Determination of Residual Solvents in Methocarbamol by Headspace GC." E-Journal of Chemistry. (Demonstrates DMSO matrix handling). [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH guideline Q3C (R8) on impurities: guideline for residual solvents | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 3. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance | MDPI [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
